Milbemycin A4 oxime
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H45NO7 |
|---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
(1S,4R,5'R,6S,6'S,8S,10E,13S,14E,16E,20S,21Z,24R)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m1/s1 |
Clave InChI |
YCAZFHUABUMOIM-PNMMAIHNSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](CC[C@]2(O1)C[C@H]3C[C@@H](O2)C/C=C(/C[C@@H](/C=C/C=C/4\CO[C@@H]\5[C@]4([C@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C |
SMILES canónico |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Synthesis of Milbemycin A4 Oxime from Streptomyces
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the processes involved in the production of Milbemycin A4 and its subsequent conversion to the potent antiparasitic agent, Milbemycin A4 oxime. The guide details the journey from the microbial source, Streptomyces, through fermentation, isolation, and chemical synthesis, presenting key data and experimental protocols for professionals in the field.
Introduction: The Milbemycin Family
Milbemycins are a class of 16-membered macrocyclic lactones first discovered in the 1960s from the fermentation broth of Streptomyces species.[1] These compounds exhibit potent acaricidal, insecticidal, and anthelmintic activities with low mammalian toxicity.[2][3] The primary producing organisms include Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis.[4][5][6] Unlike the structurally similar avermectins, milbemycins lack a disaccharide substituent at the C-13 position.[1][4]
Milbemycin A4, along with its close analog Milbemycin A3, are the major components of the commercial agricultural product milbemectin.[2][7] Through semi-synthesis, Milbemycin A4 is converted to this compound, the primary component of the veterinary drug milbemycin oxime, used to control endo- and ectoparasites in animals.[8][9][10] This guide focuses on the technical steps to obtain this valuable compound.
Biosynthesis of Milbemycin A4 in Streptomyces
The biosynthesis of the milbemycin macrolide core is governed by a large polyketide synthase (PKS) gene cluster. The pathway utilizes simple acyl-CoA precursors, which are sequentially condensed to build the complex polyketide chain. The final structure is formed through cyclization and subsequent modifications like oxidation and methylation.[3] The ratio of Milbemycin A4 to A3 is dependent on the availability of specific starter units derived from cellular metabolism.[7]
Caption: Simplified Biosynthesis Pathway of Milbemycin A4.
Fermentation of Streptomyces for Milbemycin Production
The production of milbemycins is achieved through submerged fermentation of a high-yielding Streptomyces strain, such as S. bingchenggensis or S. hygroscopicus.[5][11] Optimization of the fermentation medium and culture conditions is critical for achieving high titers.[12][13] Metabolic engineering strategies have also been employed to significantly boost production yields.[7][14]
-
Inoculum Preparation: Inoculate spore suspensions of a Streptomyces strain (e.g., S. bingchenggensis) into a seed medium.[15]
-
Seed Culture: Cultivate the inoculum in a rotary shaker for approximately 40-48 hours to generate a robust seed culture.[15]
-
Production Culture: Transfer the seed culture (e.g., 1.5 mL) into a 250 mL flask containing 25 mL of the production fermentation medium.[15]
-
Fermentation: Incubate the production culture on a rotary shaker for an extended period, typically 9 to 15 days, while monitoring key parameters.[11][15]
-
Harvesting: After the fermentation period, the broth containing the mycelium and secreted milbemycins is harvested for extraction.
Quantitative data from various studies are summarized below to provide a baseline for production expectations and conditions.
Table 1: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Reference |
|---|---|---|
| Starch / Dextrin | 50 - 100 | [11] |
| Yeast Extract | 2.5 - 25.8 | [11][12] |
| Soybean Flour | 25.8 | [12] |
| K₂HPO₄ | 0.88 | [12] |
| MgSO₄·7H₂O | 0.5 - 1.0 | [11] |
| FeSO₄·7H₂O | 0.058 | [12] |
| CaCO₃ | 1.0 - 5.0 |[11][12] |
Table 2: Typical Fermentation Process Parameters
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 25 - 35 °C | [11][13] |
| Initial pH | 6.5 - 8.0 | [11][13] |
| Culture Time | 9 - 15 days | [11][15] |
| Shaker Speed | 140 - 220 rpm | [13] |
| Dissolved Oxygen | > 35% |[11] |
Table 3: Reported Milbemycin A3/A4 Production Titers
| Streptomyces Strain | Condition | Titer (mg/L) | Reference |
|---|---|---|---|
| S. avermitilis (Engineered) | 5 L Fermenter | 377 | [2][16] |
| S. bingchenggensis (Mutant) | Flask Fermentation | 1110 | [12] |
| S. bingchenggensis (Engineered) | Flask Fermentation | 3164.5 | [14] |
| S. bingchenggensis (Engineered) | Flask Fermentation | 3417.88 |[7] |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - ProQuest [proquest.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Milbemycins, a new family of macrolide antibiotics: fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. uniscience.co.kr [uniscience.co.kr]
- 9. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering of primary metabolic pathways for titer improvement of milbemycins in <i>Streptomyces bingchenggensis</i> - ProQuest [proquest.com]
- 15. Mining and fine-tuning sugar uptake system for titer improvement of milbemycins in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
Milbemycin A4 oxime biosynthetic pathway in Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a potent, broad-spectrum semi-synthetic parasiticide widely used in veterinary medicine for protection against internal and external parasites, including nematodes and arthropods.[1][2] It is a derivative of the milbemycins, a class of 16-membered macrolides naturally produced by soil-dwelling actinomycetes.[3][4] The commercial product is a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, typically in a 20:80 ratio.[2][5]
The production of this compound is a two-stage process. It begins with the fermentation of Streptomyces hygroscopicus (or the closely related industrial producer Streptomyces bingchenggensis) to biosynthesize the natural product Milbemycin A4.[5][6] This is followed by a two-step chemical synthesis to convert the biologically produced precursor into the final oxime derivative.[5][7] This guide provides an in-depth technical overview of the complete biosynthetic pathway of Milbemycin A4, the subsequent chemical conversion to this compound, key quantitative data, and detailed experimental protocols relevant to its study and production. While the target organism is S. hygroscopicus, much of the detailed molecular understanding of the pathway and its regulation comes from extensive research on S. bingchenggensis, which will be referenced throughout this document.[4][6]
Stage 1: Biosynthesis of Milbemycin A4 in Streptomyces
The biosynthesis of the milbemycin macrolide core is a complex process orchestrated by a Type I polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[8] The availability of specific precursor molecules, derived from primary metabolism, is critical for the formation of the final product.
The Milbemycin Biosynthetic Gene Cluster (BGC)
The milbemycin BGC in Streptomyces bingchenggensis contains the genes encoding all the necessary enzymatic machinery.[8] Key components include the large PKS genes (milA1, milA2, milA3, milA4) responsible for assembling the polyketide chain, and genes for tailoring enzymes (milC, milD, milE, milF) that perform post-PKS modifications.[8] The expression of this cluster is tightly regulated by various factors, including pathway-specific activators like MilR.[9]
Precursor Supply Pathways
The assembly of the Milbemycin A4 backbone requires one starter unit and multiple extender units derived from central carbon metabolism. Milbemycin A4 specifically utilizes propionyl-CoA as its starter unit, while both Milbemycin A3 and A4 share the same extender units: malonyl-CoA and methylmalonyl-CoA.[10] The efficient supply of these acyl-CoA precursors is a crucial factor influencing the final production titer and the A4:A3 component ratio.[10] Key pathways include the Embden-Meyerhof pathway (EMP), the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which feed into the synthesis of these essential building blocks.[10]
Polyketide Chain Assembly and Tailoring
The biosynthesis of Milbemycin A4 from its precursors is a multi-step enzymatic process.
-
Initiation : The PKS is loaded with a propionyl-CoA starter unit.
-
Elongation : The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the various modules of the MilA PKS proteins.
-
Post-PKS Modification : After the full polyketide chain is assembled and released, it undergoes a series of crucial tailoring reactions catalyzed by enzymes MilC, MilD, MilE, and MilF. These include:
-
Cyclization and Lactonization : Formation of the 16-membered macrolide ring.
-
Oxidation/Reduction : The C-5 keto group is reduced by a ketoreductase (MilD) to a hydroxyl group.[3][11]
-
Spiroketal Formation : The characteristic spiroketal ring is formed, a step involving the enzyme MilF.[8]
-
Furan Ring Formation : A furan ring is constructed, a key step in the terminal part of the pathway.[11]
-
The culmination of these steps is the final mature molecule, Milbemycin A4.
Stage 2: Chemical Synthesis of this compound
Milbemycin oxime is not a direct product of fermentation. It is synthesized chemically from the harvested Milbemycin A3/A4 mixture.[5] The process is a straightforward two-step chemical conversion.[7]
-
Oxidation : Milbemycin A4 is oxidized to create an intermediate product, 5-oxomilbemycin A4 (also referred to as Milbemycin ketone). This reaction specifically targets the C-5 hydroxyl group. The reaction can be performed using an oxidizing agent like hypochlorite with a piperidine nitrogen oxygen free radical catalyst.[7]
-
Oximation : The resulting ketone intermediate is then reacted with an oximation agent, such as hydroxylamine hydrochloride, in a suitable solvent system (e.g., methanol and 1,4-dioxane). This converts the C-5 ketone into an oxime group, yielding the final this compound product.[7]
Quantitative Production Data
Metabolic engineering and process optimization have led to significant improvements in milbemycin production. The tables below summarize key quantitative findings from various studies.
Table 1: Milbemycin Production Titers in Engineered Strains
| Strain / Condition | Host Organism | Titer (mg/L) | Key Genetic Modification | Reference |
| Engineered Strain | S. bingchenggensis | 3417.88 | Coordinated precursor supply pathways | [10][12] |
| Engineered Strain | S. avermitilis | ~377 | Heterologous expression of mil PKS & aveD knockout | [13] |
| ΔsbrH1-R Mutant | S. bingchenggensis | ~110% increase vs WT | Deletion of SbrH1-R four-component system | [14] |
| milR2 Overexpression | S. hygroscopicus | ~34.4% increase | Overexpression of TetR regulator MilR2 | [3] |
Table 2: Impact of Genetic Modifications on Production
| Genetic Modification | Host Organism | Effect on Production | Quantitative Change | Reference |
| ΔmilR2 deletion | S. hygroscopicus | Reduced 5-oxomilbemycin A3/A4 | ~37-40% decrease | [3] |
| PCS overexpression | S. bingchenggensis | Increased milbemycin titer | ~14.3% increase | [10] |
| aveD inactivation | S. avermitilis (engineered) | Shifted production to Milbemycins A3/A4 | Major products became A3/A4 instead of B2/B3 | [13] |
Key Experimental Protocols
Extraction and HPLC Analysis of Milbemycins
This protocol is adapted from methods used for S. bingchenggensis.[14]
-
Sample Preparation : Collect 1 mL of fermentation broth and mix thoroughly with 1 mL of methanol.
-
Extraction : Sonicate the mixture for 30 minutes, then centrifuge at 12,000 rpm for 10 minutes to pellet cell debris.
-
Filtration : Filter the resulting supernatant through a 0.22 µm filter into an HPLC vial.
-
HPLC Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : Acetonitrile and water (e.g., in a gradient or isocratic flow, typically around 85:15 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to 245 nm.
-
Quantification : Compare peak areas to a standard curve prepared with pure Milbemycin A3 and A4 standards.
-
Analysis of Intracellular Acyl-CoA Precursors
This method allows for the quantification of key precursors for milbemycin biosynthesis.[14]
-
Mycelium Quenching : Rapidly harvest approximately 10 mg of mycelia from the culture and immediately quench in 1 mL of a cold (-20°C) 10% (w/v) trichloroacetic acid (TCA) solution.
-
Cell Lysis : Subject the sample to bead beating or sonication on ice to lyse the cells.
-
Centrifugation : Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C.
-
Extraction : Extract the supernatant twice with an equal volume of diethyl ether to remove TCA.
-
Analysis : Analyze the aqueous phase containing the acyl-CoA esters using a suitable method, such as UPLC-MS/MS, for separation and quantification against known standards.
Gene Knockout in Streptomyces via Homologous Recombination
This is a generalized protocol based on standard Streptomyces genetic manipulation techniques.
-
Construct Design : Design a "knockout cassette" plasmid. This typically contains two regions of homology (1-2 kb each) flanking the target gene, along with a selectable marker (e.g., an apramycin resistance gene).
-
Vector Construction : Clone the homology arms and the resistance marker into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).
-
Conjugation : Transfer the non-replicating plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) into the target Streptomyces strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).
-
Selection for Single Crossover : Overlay the conjugation plates with an antibiotic corresponding to the resistance marker (e.g., apramycin) to select for exconjugants where the plasmid has integrated into the chromosome via a single crossover event.
-
Selection for Double Crossover : Culture the single-crossover mutants on a non-selective medium and then subject them to conditions that select against the plasmid's replication (e.g., high temperature for a temperature-sensitive replicon). Plate the culture onto a medium containing the selection antibiotic. Colonies that are sensitive to the plasmid's marker but resistant to the cassette's marker are potential double-crossover mutants (gene knockouts).
-
Verification : Confirm the gene deletion in the candidate colonies using PCR with primers flanking the target gene and/or Southern blotting.
Chemical Synthesis of Milbemycin Oxime
This protocol is based on a patented synthesis method.[7]
-
Oxidation to Milbemycin Ketone :
-
Dissolve Milbemycin A4 raw material in a dichloromethane solvent.
-
Cool the reaction vessel to -5 to 15°C.
-
Add piperidine nitrogen oxygen free radicals as a catalyst and a halide (e.g., sodium bromide) as a catalyst promoter.
-
Slowly add an oxidizer, such as sodium hypochlorite solution, while maintaining the temperature.
-
Allow the reaction to proceed for 0.5-4 hours until the starting material is consumed (monitor by HPLC).
-
Quench the reaction, separate the organic phase, wash, and dry to obtain the Milbemycin ketone intermediate.
-
-
Oximation Reaction :
-
Dissolve the Milbemycin ketone intermediate in a reaction solvent system of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride as the oximation agent.
-
Maintain the reaction temperature at 25-35°C for 10-16 hours.
-
Upon completion, process the reaction mixture by extraction and solvent evaporation to yield the crude Milbemycin oxime product. Purify as needed using chromatography.
-
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MilR2, a novel TetR family regulator involved in 5-oxomilbemycin A3/A4 biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. toku-e.com [toku-e.com]
- 6. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis [mdpi.com]
- 11. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineered biosynthesis of milbemycins in the avermectin high-producing strain Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone that serves as the primary active component in the widely used veterinary antiparasitic agent, milbemycin oxime.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, detailed synthesis, and analytical methodologies. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic compound with the chemical formula C₃₂H₄₅NO₇ and a molecular weight of 555.7 g/mol .[1] It is derived from the natural product Milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. The core structure features a 16-membered lactone ring, a spiroketal moiety, and an oxime functional group at the C5 position.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | [1] |
| Molecular Weight | 555.7 g/mol | [1] |
| CAS Number | 93074-04-5 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1] |
| Purity | >99% by HPLC | [1] |
| Storage | -20°C for long-term storage | [1] |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers inherent to its macrolide core structure derived from its natural precursor, Milbemycin A4. The absolute configuration of these centers dictates the three-dimensional shape of the molecule, which is crucial for its biological activity. The IUPAC name, (1'R,2R,4'S,5S,6R,8'R,10'E,13'R,14'E,16'E,20'R,21'Z,24'S)-6-ethyl-24'-hydroxy-21'-(hydroxyimino)-5,11',13',22'-tetramethyl-3,4,5,6-tetrahydrospiro[pyran-2,6'-[3][4][5]trioxatetracyclo[15.6.1.14,8.020,24]pentacosa[6]tetraen]-2'-one, defines the specific stereochemical arrangement at each chiral center.
A critical aspect of the stereochemistry of this compound is the configuration of the oxime functional group at the C5 position. Oximes can exist as either E (entgegen) or Z (zusammen) isomers, depending on the relative orientation of the substituents about the C=N double bond. The specific stereoisomer of the oxime can significantly impact the molecule's biological efficacy. While detailed stereochemical studies on the oxime moiety of the final commercial product are not extensively published in readily available literature, the synthesis protocols are designed to produce a specific, active isomer.
The overall three-dimensional structure of the parent compound, Milbemycin A4, has been established through X-ray crystallography, providing a foundational understanding of the conformational aspects of the macrolide ring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. toku-e.com [toku-e.com]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Milbemycin A4 Oxime on Glutamate-Gated Chloride Channels
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milbemycins, along with the closely related avermectins, represent a class of macrocyclic lactones that are potent anthelmintics, insecticides, and acaricides. Their primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This makes GluCls an exceptional target for selective toxicity against parasites and pests with minimal effects on their vertebrate hosts.[1][2][3][4] Milbemycin A4 oxime, a key component of milbemycin oxime, acts as a positive allosteric modulator and direct agonist of these channels. By binding to a site distinct from the glutamate binding site, it locks the channel in an open conformation, leading to a massive influx of chloride ions.[5][6] This influx causes hyperpolarization of neuronal and muscle cell membranes, resulting in flaccid paralysis and eventual death of the invertebrate.[1][2][3] This document provides a comprehensive overview of this mechanism, detailing the quantitative interactions, molecular determinants, and the experimental protocols used to elucidate this action.
Introduction to Glutamate-Gated Chloride Channels (GluCls)
GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes vertebrate GABA-A and glycine receptors.[5][6] Found exclusively in protostome invertebrates like nematodes and arthropods, these channels are crucial for mediating inhibitory neurotransmission.[4][6] They are pentameric structures, with each subunit possessing four transmembrane domains (M1-M4). The channel pore is formed by the M2 domains of the five subunits.[5][6] In invertebrates, GluCls are expressed on neurons and pharyngeal muscle cells, where they play critical roles in locomotion and feeding.[1][2][3][5][6] The absence of GluCls in vertebrates is the cornerstone of the selective toxicity and wide therapeutic index of this compound and related compounds.[4]
Core Mechanism of Action of this compound
This compound exerts its effect on GluCls through a dual mechanism: direct activation and positive allosteric modulation.
-
Direct Activation: At sufficient concentrations, milbemycin can directly bind to and open the GluCl channel in the absence of glutamate. This activation is characterized by a very slow onset and is practically irreversible within the timeframe of typical electrophysiological experiments. The channel becomes locked in an open state, leading to a sustained influx of chloride ions.[1][2][3][5][6]
-
Positive Allosteric Modulation: At lower, sub-activating concentrations, this compound potentiates the effect of glutamate.[5][7][8] It binds to an allosteric site, increasing the affinity of the receptor for glutamate and enhancing the probability of channel opening in its presence. Glutamate and milbemycin do not compete for the same binding site.[5]
The ultimate consequence of either mechanism is a prolonged increase in chloride conductance across the cell membrane. This leads to hyperpolarization, making the neuron or muscle cell less excitable and ultimately causing flaccid paralysis of the organism.[1][2][3]
Caption: Signaling pathway of this compound at the GluCl channel.
Molecular Determinants of Milbemycin Binding
The binding site for avermectins and milbemycins is located in the transmembrane domain, at the interface between adjacent subunits.[6] Crystallographic studies of the C. elegans GluClα crystal structure complexed with ivermectin have provided high-resolution insights into this interaction. The drug binds in a pocket formed by the M3 helix of one subunit and the M1 helix of the adjacent subunit, also making contact with the M2-M3 loop.[6]
Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that influence milbemycin binding and channel sensitivity. Studies on the Haemonchus contortus AVR-14B subunit have highlighted several critical residues.
| Species | GluCl Subunit | Residue Change | Effect on Milbemycin A4 | Reference |
| H. contortus | AVR-14B | L256F | 37-fold decrease in sensitivity | [9] |
| H. contortus | AVR-14B | P316S | 100-fold decrease in sensitivity | [9] |
| H. contortus | AVR-14B | G329D | Abolished [³H]Milbemycin A4 binding | [9] |
These findings demonstrate that residues in the β10 strand, the M2-M3 linker, and the M3 region are crucial for high-affinity milbemycin binding and the subsequent allosteric modulation of the channel.[9]
Caption: Logical relationship between mutagenesis and drug sensitivity.
Quantitative Analysis of Drug-Receptor Interaction
Quantitative data on the interaction between milbemycins/avermectins and GluCls have been primarily derived from two-electrode voltage clamp electrophysiology on recombinant channels expressed in Xenopus laevis oocytes and radioligand binding assays. While specific data for this compound is often grouped with the broader milbemycin or macrocyclic lactone class, studies on the closely related compound ivermectin provide valuable quantitative benchmarks.
| Compound | GluCl Subunit (Species) | Assay Type | Measured Value (EC₅₀ / K_d) | Reference |
| Ivermectin | GluClα3B (H. contortus) | Electrophysiology | ~0.1 - 1.0 nM (EC₅₀) | [10] |
| Ivermectin | GluClα3B (H. contortus) | Radioligand Binding | 0.35 ± 0.1 nM (K_d) | [10] |
| Ivermectin (Mutant) | GluClα3B L256F (H. contortus) | Radioligand Binding | 2.26 ± 0.78 nM (K_d) | [10] |
| L-Glutamate | GluClα3B (H. contortus) | Electrophysiology | 27.6 ± 2.7 µM (EC₅₀) | [10] |
| Milbemycin D | Native GluCl (A. suum) | Electrophysiology | Potentiates glutamate response | [7][8] |
Note: EC₅₀ (Half maximal effective concentration) and K_d (dissociation constant) are measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure ion flow across the membrane of Xenopus oocytes expressing a specific GluCl subunit. It allows for the characterization of drug effects on channel function, such as activation, potentiation, and inhibition.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific GluCl subunit(s) of interest is synthesized in vitro and microinjected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days to allow for the translation and insertion of the channel proteins into the oocyte membrane.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Voltage Clamp: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects the current required to hold the membrane potential at a set value (the "holding potential").
-
Drug Application: Solutions containing known concentrations of glutamate and/or this compound are perfused over the oocyte.
-
Data Acquisition: The current required to maintain the holding potential during drug application is recorded. For GluCls, an inward current (carried by Cl⁻ ions moving out) is observed upon channel activation.
-
Analysis: The peak current amplitude at various drug concentrations is measured to construct dose-response curves and determine EC₅₀ values.
Radioligand Binding Assay
This biochemical assay is used to quantify the binding affinity (K_d) of a drug to its receptor. It involves using a radiolabeled version of the drug (e.g., [³H]Milbemycin A4) to measure its specific binding to membranes prepared from cells expressing the target receptor.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or HEK293) is cultured and transiently transfected with a plasmid DNA vector encoding the GluCl subunit.[9]
-
Membrane Preparation: After 48-72 hours of expression, the cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in the expressed GluCl protein.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]Milbemycin A4). To determine non-specific binding, a parallel set of reactions is incubated in the presence of a large excess of the unlabeled drug. For competition assays, varying concentrations of an unlabeled competitor drug are included.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound ligand) while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using saturation or competition binding models to calculate the K_d (dissociation constant) and B_max (maximum number of binding sites).
Conclusion
The mechanism of action of this compound on glutamate-gated chloride channels is a well-defined example of targeted pharmacology. By acting as a potent positive allosteric modulator and direct agonist of these invertebrate-specific ion channels, it induces a state of irreversible channel opening. The resulting chloride ion influx leads to hyperpolarization and flaccid paralysis, accounting for its profound efficacy as an anthelmintic. The detailed understanding of its binding site and the key residues involved in its interaction, largely derived from electrophysiological and molecular biology techniques, continues to inform the development of novel antiparasitic agents and strategies to combat emerging drug resistance.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: An In-depth Technical Guide to the Analysis of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Milbemycin A4 oxime, a potent macrocyclic lactone widely used in veterinary medicine. The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, quality control, and analysis of this compound and related compounds.
Introduction to this compound
This compound is the major component of the veterinary drug milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes. It is a semi-synthetic derivative of milbemycin A4, a fermentation product of Streptomyces hygroscopicus subsp. aureolacrimosus. Its chemical formula is C32H45NO7, with a molecular weight of 555.7 g/mol . The structure of this compound is characterized by a complex 16-membered macrocyclic lactone ring.
Spectroscopic Data Analysis
Spectroscopic techniques are essential for the structural elucidation, identification, and purity assessment of complex molecules like this compound. This section presents a summary of the key spectroscopic data obtained from NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the general structure of milbemycins, the following table outlines the expected regions for 1H and 13C NMR chemical shifts.
Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group/Proton Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aliphatic CH, CH₂, CH₃ | 0.5 - 2.5 | 10 - 50 |
| Protons adjacent to Oxygen (e.g., -CH-O-) | 3.0 - 4.5 | 60 - 90 |
| Olefinic Protons (-C=CH-) | 4.5 - 6.0 | 110 - 150 |
| Protons adjacent to Carbonyl/Oxime | 2.0 - 3.0 | 30 - 50 |
| Carbonyl Carbon (Lactone) | - | 170 - 180 |
| Oxime Carbon (C=N-OH) | - | 150 - 165 |
| Olefinic Carbons (-C=C-) | - | 110 - 150 |
| Carbons bonded to Oxygen (-C-O-) | - | 60 - 90 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.[4]
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Observed m/z | Theoretical m/z |
| [M+H]⁺ | 556.2 | 556.3267 |
| [M+Na]⁺ | 578.85 | 578.3086 |
Note: Observed m/z values are based on reported LC-MS/MS data and may vary slightly depending on the experimental conditions.[5][6]
The fragmentation of this compound in tandem mass spectrometry (MS/MS) provides valuable structural information. Key product ions observed include m/z 167.2.[5] The fragmentation pathways of related macrocyclic lactones often involve cleavages of the macrocyclic ring and losses of side chains.[7][8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Oxime) | 3500 - 3200 | Broad, Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=O Stretch (Lactone) | 1750 - 1735 | Strong |
| C=N Stretch (Oxime) | 1680 - 1620 | Medium to Weak |
| C=C Stretch (Olefinic) | 1680 - 1640 | Medium to Weak |
| C-O Stretch | 1300 - 1000 | Strong |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for both proton and carbon detection.[2]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) in a clean NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR: For complete structural assignment, acquire COSY, HSQC, and HMBC spectra using standard pulse sequences. These experiments will reveal proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.[2][3]
Mass Spectrometry (LC-MS/MS)
Objective: To determine the accurate mass of this compound and to study its fragmentation pattern.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[5]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 50 mm × 2.0 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.[5][9]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[5]
-
Precursor Ion Selection: The precursor ion corresponding to [M+H]⁺ (m/z 556.2) is selected for fragmentation.[5]
-
Collision Energy: The collision energy is optimized to produce a characteristic fragmentation pattern.
-
Product Ion Scanning: The mass spectrometer is set to scan for the product ions generated from the fragmentation of the precursor ion.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[10][11]
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.[10]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][12]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. Milbemycins, a new family of macrolide antibiotics. Structure determination of milbemycins D, E, F, G, H, J and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Milbemycin A4 oxime, with a specific focus on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis of this potent macrocyclic lactone.
Introduction to this compound
This compound is a semi-synthetic derivative of the naturally occurring milbemycin A4, a 16-membered macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of the veterinary drug milbemycin oxime, which is a mixture of this compound (≥80%) and milbemycin A3 oxime (≤20%)[1][2]. Milbemycin oxime is widely used as a broad-spectrum antiparasitic agent effective against various internal and external parasites in animals[2]. Its mechanism of action involves the potentiation of glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite[2].
Physical and Chemical Properties
This compound is a white to off-white or yellow crystalline solid[1]. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | [3][4][5] |
| Molecular Weight | 555.7 g/mol | [3][5] |
| Appearance | White to off-white/yellow crystalline solid | [1] |
| CAS Number | 93074-04-5 | [3][5] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery. It is a lipophilic compound with poor aqueous solubility.
Qualitative Solubility
This compound is described as being easily soluble in several organic solvents while being insoluble in water[1]. It is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[5][6].
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [6] |
| DMSO | ≥ 100 mg/mL | [7] |
| ~15 mg/mL | [6] | |
| Dimethylformamide (DMF) | ~15 mg/mL | [6] |
| Water | < 0.1 mg/mL (insoluble) | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [6] |
Stability Profile
This compound is a stable solid under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as acidic and basic environments, oxidation, heat, and light.
Storage Stability
As a solid, this compound is stable for at least one year. For long-term storage, it is recommended to be kept at -20°C[5]. In solvent, stock solutions can be stored at -80°C for up to two years and at -20°C for up to one year[2]. Aqueous solutions are not recommended for storage for more than one day[6].
Forced Degradation Studies
Forced degradation studies have been conducted on milbemycin oxime to identify its degradation pathways and products under various stress conditions, as per ICH guidelines. These studies are crucial for developing stability-indicating analytical methods.
Table 3: Summary of Forced Degradation Studies on Milbemycin Oxime
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Significant degradation observed. | |
| Base Hydrolysis | Significant degradation observed. | |
| Oxidation (H₂O₂) | Degradation observed, with the formation of a 3,4-dihydroperoxide derivative of this compound. | |
| Thermal (Heat) | Degradation observed in both solid and solution states. | |
| Photolytic (Light) | Degradation observed in both solid and solution states. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely used shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic solvent for stock solution (e.g., DMSO or ethanol)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent at a high concentration.
-
Add an excess amount of this compound solid to a series of glass vials containing a known volume of PBS (pH 7.4). Alternatively, a small volume of the concentrated stock solution can be added to the buffer, which will precipitate.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Prepare a calibration curve using standards of known concentrations to determine the solubility.
Stability Testing: Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Solvent for dissolving this compound (e.g., acetonitrile or methanol)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a stability-indicating method
Procedure:
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in an appropriate solvent and add HCl or NaOH solution.
- Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.
- At various time points, withdraw samples, neutralize them, and analyze by HPLC.
2. Oxidation:
- Prepare a solution of this compound and add H₂O₂ solution.
- Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time by HPLC.
3. Thermal Degradation:
- Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C).
- Also, prepare a solution of this compound and expose it to heat.
- Analyze samples at different time intervals.
4. Photostability:
- Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).
- Analyze the samples after the exposure period.
Analysis:
-
For all stress conditions, analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR spectroscopy.
Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound is its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Analytical Workflow for this compound
The analysis of this compound, particularly in complex matrices like biological fluids or pharmaceutical formulations, typically follows a standardized workflow involving sample preparation, chromatographic separation, and detection.
Caption: A typical analytical workflow for the quantification of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, with a particular emphasis on its solubility and stability. The provided data and experimental protocols are intended to support researchers and drug development professionals in their work with this important antiparasitic agent. A thorough understanding of these properties is essential for the successful formulation, analysis, and application of this compound in veterinary medicine.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Milbe oxime_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Milbemycin A4 Oxime: An In-depth Technical Guide on its Mode of Action Against Novel Parasite Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime, a key component of the milbemycin class of macrocyclic lactones, is a potent endectocide widely used in veterinary medicine. Its primary mechanism of action involves the irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. However, the emergence of drug resistance necessitates a deeper understanding of its molecular interactions and the exploration of novel targets that influence its efficacy. This technical guide provides a comprehensive overview of the established mode of action of this compound, with a particular focus on the role of ATP-binding cassette (ABC) transporters as a critical factor in drug resistance and, therefore, a key secondary target for therapeutic intervention. We will delve into the signaling pathways, present quantitative data on drug interactions, and provide detailed experimental protocols for studying these mechanisms.
Primary Mode of Action: Targeting Glutamate-Gated Chloride Channels
The principal target of this compound in nematodes and arthropods is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel largely exclusive to invertebrates.[1][2][3][4][5][6][7][8] These channels are crucial for inhibiting neuronal signaling and muscle function in parasites.[8]
This compound acts as an allosteric agonist of GluCls.[1] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, this compound induces a slow-opening but essentially irreversible channel activation.[2][3][4] This prolonged influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal and muscle cell membranes, preventing the transmission of nerve signals and causing flaccid paralysis and eventual death of the parasite.[2][7][9]
The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction of a parasite.
Caption: Signaling pathway of this compound at the parasite neuromuscular junction.
Novel Targets: The Role of ABC Transporters in Resistance
The increasing prevalence of resistance to macrocyclic lactones, including milbemycin oxime, has shifted research focus towards understanding the mechanisms that reduce drug efficacy.[10][11] A key player in this context is the family of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps).[1][12][13] These membrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including anthelmintics, out of the parasite's cells.[12][13][14][15]
This efflux mechanism can lower the intracellular concentration of this compound at its GluCl target site, thereby reducing its effectiveness and allowing the parasite to survive otherwise lethal doses.[14] Consequently, these ABC transporters can be considered "novel targets" in the sense that inhibiting their function could restore or enhance the efficacy of this compound.[15][16][17]
The diagram below illustrates the role of P-glycoprotein in mediating this compound resistance.
Caption: Role of P-glycoprotein in this compound efflux and resistance.
Quantitative Data on this compound Interactions
The interaction of this compound with its primary target and its modulation by ABC transporters can be quantified. The following tables summarize key findings from the literature.
Table 1: Efficacy of this compound Against Various Parasites
| Parasite Species | Stage | Dosage | Efficacy | Reference |
| Litomosoides carinii | Microfilariae | 0.005-5 mg/kg (s.c.) | Dose-dependent reduction | [18] |
| Acanthocheilonema viteae | Microfilariae | 0.0005-0.5 mg/kg (s.c.) | Strong and rapid reduction | [18] |
| Brugia malayi | Microfilariae | 0.5 and 5 mg/kg (s.c.) | Moderate efficacy | [18] |
| Brugia pahangi | Microfilariae | 5 mg/kg (s.c.) | Moderate efficacy | [18] |
Table 2: Interaction of Macrocyclic Lactones with P-glycoproteins
| Drug | P-gp Substrate | P-gp Inhibitor | Parasite Model | Key Finding | Reference |
| Milbemycin Oxime | Yes | Yes (weaker than avermectins) | Dirofilaria immitis | Inhibits Hoechst 33342 transport by Dim-PGP-11. | [19] |
| Ivermectin | Yes | Yes (potent) | Toxocara canis | Upregulates P-gp expression in larvae. | [12] |
| Milbemycin Oxime | Yes | Yes | Toxocara canis | Significantly upregulates Tca-Pgp-16.2 and Tca-Pgp-16.3/3.2 expression in larvae. | [12] |
| Ivermectin | Yes | Yes | Dirofilaria immitis | Markedly inhibits Rhodamine 123 transport by Dim-PGP-11. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's mode of action. Below are outlines of key experimental protocols.
In Vitro Motility Assays
This protocol is designed to assess the direct effect of this compound on parasite motility.
Objective: To determine the concentration-dependent paralytic effect of this compound.
Materials:
-
Live parasites (e.g., Caenorhabditis elegans, larval stages of parasitic nematodes)
-
Culture medium appropriate for the parasite
-
Multi-well culture plates
-
This compound stock solution (in DMSO)
-
Microscope with recording capabilities
-
Automated motility tracking software
Procedure:
-
Parasite Preparation: Synchronize parasite cultures to obtain a homogenous population of the desired life stage.
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium. Include a vehicle control (DMSO in medium).
-
Exposure: Add a defined number of parasites to each well of a multi-well plate. Replace the medium with the drug dilutions.
-
Incubation: Incubate the plates at the optimal temperature for the parasite.
-
Motility Assessment: At specified time points (e.g., 1, 6, 12, 24 hours), record videos of parasite movement in each well.
-
Data Analysis: Use motility tracking software to quantify parameters such as movement frequency and amplitude. Calculate EC50 values.
P-glycoprotein Efflux Assays
This protocol assesses the function of P-gp transporters and their interaction with this compound using a fluorescent substrate.
Objective: To determine if this compound is a substrate or inhibitor of P-gp efflux pumps.
Materials:
-
Live parasites or cells expressing the P-gp of interest
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Hoechst 33342)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Parasite/Cell Preparation: Isolate and prepare parasites or cells for the assay.
-
Loading: Incubate the parasites/cells with the fluorescent substrate in the presence or absence of this compound or the control inhibitor.
-
Washing: Wash the parasites/cells to remove the extracellular fluorescent substrate.
-
Efflux Measurement: Measure the fluorescence intensity within the parasites/cells over time. A lower fluorescence intensity in the absence of an inhibitor suggests active efflux.
-
Data Analysis: Compare the accumulation of the fluorescent dye in the presence and absence of this compound. Inhibition of efflux will result in higher intracellular fluorescence.
The following diagram outlines the experimental workflow for a P-glycoprotein efflux assay.
References
- 1. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 7. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AOP-Wiki [aopwiki.org]
- 9. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 10. Macrocyclic lactone resistance in Dirofilaria immitis: risks for prevention of heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First case of macrocyclic lactone-resistant Dirofilaria immitis in Europe - Cause for concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repertoire of P-glycoprotein drug transporters in the zoonotic nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABC multidrug transporters in schistosomes and other parasitic flatworms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABC transporter inhibition by beauvericin partially overcomes drug resistance in Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, this compound, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of macrocyclic lactones with a Dirofilaria immitis P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Milbemycin A4 Oxime and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a semi-synthetic derivative of the naturally occurring milbemycin A4, is a potent endectocide with broad-spectrum activity against nematodes and arthropods.[1] As a member of the milbemycin family of 16-membered macrocyclic lactones, its mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering a valuable resource for the rational design of novel and more effective antiparasitic agents.
Core Structure and Mechanism of Action
The core structure of milbemycins, produced by fermentation of Streptomyces species, is a complex macrolide.[3] this compound is synthesized from milbemycin A4 through oxidation to the 5-keto derivative followed by oximation.[5] The biological activity of milbemycins is intrinsically linked to their ability to interact with GluCls, which are ligand-gated ion channels exclusive to invertebrates.[4][6] This selectivity is a key factor in their favorable safety profile in mammals. The binding of milbemycins to these channels leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis of the parasite.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the milbemycin scaffold have revealed critical insights into the structural features governing its biological activity. Key areas of modification include the C-5, C-13, and C-25 positions.
Modifications at the C-5 Position: The Oxime Moiety
The introduction of the oxime group at the C-5 position to create this compound is a critical modification that enhances its anthelmintic and insecticidal properties. The geometry of the oxime (E/Z isomers) and the nature of any substituents on the oxime nitrogen can influence potency and spectrum of activity.
Modifications at the C-13 Position
The C-13 position has been a focal point for the synthesis of a diverse range of analogs. Introduction of various alkoxy and substituted phenethyloxy groups has been shown to significantly modulate anthelmintic activity.
Modifications at other positions
While C-5 and C-13 are primary sites for modification, other positions on the milbemycin scaffold have also been explored to a lesser extent.
Quantitative Data Summary
The following tables summarize the quantitative structure-activity relationship data for various this compound analogs.
Table 1: Insecticidal Activity of Milbemycin Analogs against Mythimna separata (Oriental Armyworm) and Aphis fabae (Black Bean Aphid)
| Compound ID | R (Substitution at C-13) | R' (Substitution at C-4' of deglycosyl ivermectin) | LC50 (mg/L) vs. M. separata | LC50 (mg/L) vs. A. fabae |
| 4Ib | H | 2,2-dimethylbutanoyl | 0.250 | 0.150 |
| 4IIm | H | Phenylacetyl | 0.204 | 0.070 |
| 4IIn | H | (Z)-1-(methoxyimino)-1-phenylacetyl | 0.350 | 0.120 |
Data extracted from Zhao et al., 2011.
Table 2: Nematicidal and Acaricidal Activity of Milbemycin Analogs
| Compound ID | Modification | Target Organism | LC50 (mg/L) |
| 1 | Unspecified | Tetranychus cinnabarinus (Carmine Spider Mite) | 0.0022 |
| 5 | Unspecified | Bursaphelenchus xylophilus (Pinewood Nematode) | 4.56 |
| 7 | Unspecified | Bursaphelenchus xylophilus (Pinewood Nematode) | 4.30 |
Data extracted from a 2018 study on milbemycin analogues.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of SAR studies. The following sections outline the general methodologies for the synthesis and biological evaluation of milbemycin analogs.
General Synthesis of this compound
The synthesis of milbemycin oxime from milbemycins A3 and A4 is a two-step process.[5]
-
Ketonization: Milbemycins A3/A4 are oxidized to the corresponding 5-keto intermediates. A common oxidizing agent used for this step is chromium trioxide (CrO3).
-
Oximation: The 5-keto intermediate is then reacted with hydroxylamine hydrochloride to form the 5-oxime derivative.
General Procedure for Synthesis of C-13 Substituted Analogs
The synthesis of 13-alkoxymilbemycin derivatives typically involves the reaction of a 13-halomilbemycin intermediate (e.g., 13-iodomilbemycin) with a variety of alcohols.
General Protocol for Insecticidal Bioassay
The insecticidal activity of milbemycin analogs is often evaluated using leaf-dip or diet-incorporation bioassays.
-
Test Organisms: Common model organisms include the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae).
-
Preparation of Test Solutions: The test compounds are typically dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
Assay Procedure (Leaf-Dip for Aphids): Cabbage leaves or other suitable host plant leaves are dipped into the test solutions for a defined period. After air-drying, the leaves are placed in petri dishes, and a known number of aphids are introduced.
-
Assay Procedure (Diet-Incorporation for Armyworms): The test compounds are incorporated into an artificial diet at various concentrations. Larvae of a specific instar are then placed on the treated diet.
-
Data Collection and Analysis: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours). The lethal concentration 50 (LC50) values are then calculated using probit analysis.
General Protocol for Nematicidal Bioassay
The nematicidal activity is commonly assessed using in vitro assays with model nematodes such as Bursaphelenchus xylophilus.
-
Test Organism: The pinewood nematode (Bursaphelenchus xylophilus) is a frequently used model.
-
Preparation of Test Solutions: Similar to the insecticidal assay, compounds are dissolved and diluted to the required concentrations.
-
Assay Procedure: A suspension of nematodes is added to the wells of a microtiter plate containing the test solutions.
-
Data Collection and Analysis: Nematode mortality or paralysis is observed under a microscope after a set incubation period. LC50 values are determined.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on invertebrate neurons.
Experimental Workflow for Synthesis and Bioassay
Caption: Workflow for the synthesis and evaluation of milbemycin analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a rich field of study that continues to yield valuable insights for the development of new antiparasitic agents. The C-5 oxime and modifications at the C-13 position are particularly important for modulating biological activity. The data and protocols presented in this guide serve as a comprehensive resource for researchers in this area, facilitating the design and synthesis of next-generation milbemycins with improved efficacy, spectrum, and safety profiles. Future research should focus on exploring a wider range of substitutions at various positions of the milbemycin core and employing computational modeling to further refine the SAR and guide synthetic efforts.
References
- 1. Optimization of Milbemycin Component Ratio by Coordinating Acyl-Coenzyme A Supply Pathways in Streptomyces bingchenggensis | MDPI [mdpi.com]
- 2. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
- 5. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Milbemycin A4 Oxime: A Technical Guide to Potential Off-Target Effects in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime, a key component of the broader milbemycin oxime mixture, is a potent, broad-spectrum antiparasitic agent widely used in veterinary medicine. Its primary mechanism of action involves targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2] While highly effective and generally safe for mammals at therapeutic doses, understanding its potential interactions with host cellular components is critical for comprehensive safety assessment and new drug development. This technical guide provides an in-depth analysis of the potential off-target effects of this compound in mammalian cells, summarizing quantitative toxicity data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Primary Mechanism of Action (On-Target)
In its target invertebrate species, such as nematodes and arthropods, milbemycin oxime acts as a positive allosteric modulator of glutamate-gated chloride channels.[1][2] This binding action locks the channels in an open state, causing an influx of chloride ions (Cl⁻) into neurons and myocytes.[1][3] The resulting hyperpolarization of the cell membrane blocks the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite.[1][2][3]
Potential Off-Target Interactions in Mammalian Cells
The primary off-target concern in mammals stems from the structural and functional similarity between invertebrate GluCls and certain mammalian ligand-gated ion channels.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The most significant known off-target for milbemycins in mammals are the GABA-A receptors.[3][4] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] Like invertebrate GluCls, GABA-A receptors are chloride channels. Milbemycin oxime can bind to these receptors, potentiating the effect of GABA and increasing chloride influx. This enhanced inhibitory signaling can lead to CNS depression, with clinical signs including ataxia, lethargy, tremors, mydriasis (pupil dilation), and in severe cases, coma.[3]
The Role of P-glycoprotein (ABCB1 Transporter)
Under normal circumstances, the neurotoxic potential of milbemycin oxime is mitigated by the blood-brain barrier (BBB). A key component of the BBB is the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene (formerly MDR1).[3][5] P-gp functions as an efflux pump, actively transporting a wide range of xenobiotics, including milbemycin oxime, out of the brain.[5] This action maintains a low concentration of the drug within the CNS, preventing significant interaction with GABA-A receptors.[5]
However, a mutation in the ABCB1 gene (ABCB1-1Δ) results in a non-functional P-gp.[3][5] Mammals with this mutation are unable to effectively pump milbemycin oxime out of the CNS, leading to drug accumulation and a predisposition to severe neurotoxicosis, even at standard therapeutic doses.[3][5] This mutation is particularly prevalent in certain dog breeds, such as Collies and Australian Shepherds.[5][6]
Other Potential Off-Target Considerations
-
ABC Transporters: Milbemycin oxime has been shown to inhibit ABC transporters in fungi, which contributes to its antifungal activity.[4] This interaction has been explored as a mechanism to overcome azole resistance in Candida species.[7] While the primary focus is on fungal transporters, this raises the possibility of interactions with other mammalian ABC transporters beyond P-gp, which could have implications for drug-drug interactions and cellular homeostasis.
-
Oxime-Related Toxicity: The oxime functional group itself can be associated with certain toxicities. Hydrolysis of oximes can produce hydroxylamine, which has been linked to hematologic effects like methemoglobinemia in mice, though this is not a commonly reported effect for milbemycin oxime in clinical settings.[8]
Quantitative Data: Toxicity and Safety Margins
The following table summarizes publicly available quantitative data from toxicity studies. These studies often use the milbemycin oxime mixture (A3 and A4) and provide valuable insight into the compound's safety profile.
| Parameter | Species | Route | Value | Notes | Reference |
| LD₅₀ | Male Mice | Oral | 1,832 mg/kg | Acute toxicity study. | [9] |
| LD₅₀ | Female Mice | Oral | 727 mg/kg | Acute toxicity study. | [9] |
| NOAEL | Rats | Oral | 1.5 mg/kg/day | Chronic toxicity study; observed effect was tremors. | [8] |
| NOAEL | Dogs | Oral | 0.25 mg/kg/day | Chronic toxicity study; effects included weight loss, tremors, mydriasis. | [8] |
| NOAEL | Monkeys | Oral | 1.0 mg/kg/day | 14-week oral study; observed effect at higher doses was emesis. | [8] |
| Safety Margin | Ivermectin-Sensitive Collies | Oral | >10x recommended dose | Signs of toxicosis (ataxia, depression) appeared at 5-10 mg/kg (10-20x recommended dose). | [6][9] |
| Mutagenicity | In vitro | Ames Test | Negative | Bacterial reverse mutation assay showed no mutagenic potential. | [10] |
| Mutagenicity | In vitro | Chromosome Aberration | Negative | Did not induce chromosome aberrations in mammalian cell lines. | [10] |
NOAEL: No-Observed-Adverse-Effect-Level LD₅₀: Lethal Dose, 50%
Key Experimental Protocols
Assessing the off-target liability of this compound requires a multi-faceted approach, from broad cytotoxicity screening to specific molecular interaction studies.
General Cytotoxicity Assessment: MTT Assay
-
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line (e.g., HEK293, HepG2, SH-SY5Y).
-
Methodology:
-
Cell Culture: Plate mammalian cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Off-Target Binding: GABA-A Receptor Radioligand Binding Assay
-
Objective: To quantify the binding affinity of this compound for the mammalian GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from mammalian brain tissue (e.g., rat cortex) or from cell lines overexpressing specific GABA-A receptor subunits.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand for the GABA-A receptor (e.g., [³H]-Muscimol or [³H]-Flunitrazepam), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand binding against the concentration of this compound. This competition curve is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of the compound for the receptor.
-
Transporter Interaction: P-glycoprotein (ABCB1) Efflux Assay
-
Objective: To determine if this compound is a substrate or inhibitor of the P-gp efflux pump.
-
Methodology:
-
Cell Lines: Use a pair of cell lines, one that does not express P-gp (parental line, e.g., MDCKII) and one that overexpresses P-gp (e.g., MDCKII-MDR1).
-
Substrate Assessment:
-
Load both cell lines with a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Treat the cells with this compound.
-
Measure the intracellular fluorescence over time using a plate reader or flow cytometer. If this compound is also a substrate, it will compete with the fluorescent substrate for efflux, leading to increased intracellular fluorescence in the P-gp overexpressing cells.
-
-
Inhibitor Assessment:
-
Load the P-gp overexpressing cells with the fluorescent substrate in the presence of varying concentrations of this compound.
-
Use a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Measure the intracellular fluorescence. If this compound inhibits P-gp, it will block the efflux of the fluorescent substrate, resulting in a dose-dependent increase in fluorescence.
-
-
Visualizations: Pathways and Workflows
Caption: On-target vs. off-target mechanisms of Milbemycin Oxime.
Caption: Experimental workflow for assessing off-target liability.
Caption: Logic of P-gp function and neurotoxicity susceptibility.
Conclusion
This compound exhibits a high degree of selectivity for its intended invertebrate targets. However, its potential for off-target effects in mammalian cells, primarily through interaction with GABA-A receptors in the CNS, necessitates careful consideration. The integrity of the blood-brain barrier, specifically the function of the P-glycoprotein efflux pump, is the single most critical factor in mitigating the risk of neurotoxicity. For the vast majority of mammals, this system provides a robust safety mechanism. However, for individuals with a defective ABCB1 gene, the risk of severe adverse effects is significantly elevated. The experimental protocols and data presented here provide a framework for researchers and drug development professionals to assess the off-target profile of this compound and related macrocyclic lactones, ensuring their safe and effective use.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. toku-e.com [toku-e.com]
- 5. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. meritresearchjournals.org [meritresearchjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. merck.com [merck.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is the principal component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2][3] It is a semi-synthetic macrolide lactone derived from the fermentation products of Streptomyces hygroscopicus aureolacrimosus.[1] The synthesis of milbemycin oxime involves a two-step process: the oxidation of milbemycin A4 to its corresponding 5-ketone intermediate, followed by an oximation reaction.[1][4][5] This document provides a detailed protocol for the synthesis and purification of this compound, intended for use by researchers and professionals in drug development.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Oxidation Step | Oximation Step | Reference |
| Starting Material | Milbemycin A4 | Milbemycin A4 Ketone | [4][5] |
| Oxidizing Agent | Hypochlorite or Chlorite | - | [5] |
| Catalyst | Piperidine nitrogen oxygen free radical (e.g., TEMPO) | - | [4][5] |
| Catalyst Promoter | Halide | - | [5] |
| Oximation Agent | - | Hydroxylamine hydrochloride | [4][5] |
| Solvent | Dichloromethane | Methanol and 1,4-Dioxane | [4][5] |
| Reaction Temperature | -5 to 15 °C | 25 to 35 °C | [5] |
| Reaction Time | 0.5 to 4 hours | 10 to 16 hours | [5] |
Table 2: Purification Parameters for this compound
| Purification Method | Details | Reference |
| Crystallization | Mixed solvent system of trichloromethane and n-heptane. The crystalline product is then dissolved in ethanol and recrystallized by adding to water. | [4] |
| Silica Gel Chromatography | Used for preliminary purification of the crude product. | [4] |
| Reversed-Phase HPLC | Utilized for final purification to achieve high purity. A C18 column with a gradient elution of a mobile phase containing water, acetonitrile, isopropanol, methanol, and perchloric acid can be used. | [4][6] |
Experimental Protocols
I. Synthesis of this compound
This protocol is divided into two main stages: the oxidation of Milbemycin A4 to Milbemycin A4 ketone and the subsequent oximation to yield this compound.
A. Step 1: Oxidation of Milbemycin A4 to Milbemycin A4 Ketone
-
Reaction Setup: In a suitable reaction vessel, dissolve Milbemycin A4 in dichloromethane.[5]
-
Catalyst Addition: Add a catalytic amount of a piperidine nitrogen oxygen free radical (e.g., TEMPO) and a halide as a catalyst promoter to the solution.[5]
-
Cooling: Cool the reaction mixture to a temperature between -5 °C and 15 °C.[5]
-
Oxidant Addition: Slowly add a solution of an oxidizing agent, such as sodium hypochlorite, to the cooled reaction mixture over a period of 0.5 to 4 hours.[5] The pH of the oxidant solution should be maintained between 8.5 and 11.5.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
B. Step 2: Oximation of Milbemycin A4 Ketone
-
Dissolution: Dissolve the crude Milbemycin A4 ketone obtained from the previous step in a mixture of methanol and 1,4-dioxane.[4][5]
-
Oximation Agent Addition: Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the starting Milbemycins is typically between 1:1 and 1.5:1.[5]
-
Reaction Conditions: Maintain the reaction temperature between 25 °C and 35 °C and stir for 10 to 16 hours.[5]
-
Reaction Monitoring: Monitor the reaction for completion using TLC or HPLC.
-
Work-up:
II. Purification of this compound
A combination of crystallization and chromatographic techniques is employed to achieve high-purity this compound.
A. Crystallization
-
Initial Crystallization: Dissolve the crude this compound in a mixed solvent of trichloromethane and n-heptane.[4] Allow the solution to crystallize.
-
Filtration: Filter the crystals and wash with a cold solvent mixture.
-
Recrystallization: Dissolve the obtained crystals in ethanol.[4]
-
Precipitation: Add the ethanolic solution dropwise into water with stirring to induce precipitation of the purified this compound.[4]
-
Final Product: Filter the purified crystals, wash with water, and dry under vacuum.[4]
B. Chromatographic Purification
For higher purity, the crystallized product can be further purified using chromatography.
-
Silica Gel Column Chromatography (Optional Preliminary Purification):
-
Dissolve the crude or crystallized product in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.[4]
-
Collect the fractions containing this compound and concentrate them.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
-
Column: A C18 column is typically used.[6]
-
Mobile Phase: A gradient elution system is often employed. For example, Mobile Phase A could be a mixture of water and acetonitrile with a small amount of perchloric acid, and Mobile Phase B could be a mixture of isopropanol, methanol, 1,4-dioxane, and perchloric acid.[6]
-
Detection: UV detection at approximately 240 nm is suitable for monitoring the elution.[6]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
- 1. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 5. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Milbemycin A4 Oxime using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Milbemycin A4 oxime using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is the major active component of milbemycin oxime, a broad-spectrum antiparasitic agent.[1][2][3] Accurate quantification is crucial for formulation development, quality control, and pharmacokinetic studies. The described method is a stability-indicating assay, capable of separating this compound from its related compounds and degradation products.[4][5]
Introduction
Milbemycin oxime is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus var. aureolaccrimosus.[6] It is a mixture of two homologous oximes, with this compound constituting approximately 80% and Milbemycin A3 oxime about 20%.[1][2][3] These compounds exert their anthelmintic effect by binding to glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[3][7] Given the therapeutic importance of this compound, robust and reliable analytical methods for its quantification are essential in pharmaceutical research and quality assurance. This document outlines a validated RP-HPLC method suitable for this purpose.
Experimental Protocol
This protocol is a synthesis of validated methods described in the scientific literature.[2][4][8]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is recommended. Specific examples include Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) or Inertsil-C18 ODS (150 x 4.6 mm, 5µ).[4][8]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or ammonium acetate for mobile phase preparation.
-
Standards: this compound reference standard.
Chromatographic Conditions
A summary of established chromatographic conditions is presented in the table below. Method 1 is an isocratic method suitable for routine analysis, while Method 2 is a gradient method that may offer better resolution for stability studies.[4][5]
| Parameter | Method 1 (Isocratic)[4] | Method 2 (Gradient)[5] |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | HALO® C18 (100 mm × 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Phosphoric acid in water | Water–acetonitrile–perchloric acid (70:30:0.06, v/v/v) |
| Mobile Phase B | Methanol:Acetonitrile (6:4, v/v) | Isopropanol–methanol–1,4 dioxane-perchloric acid (50:45:5:0.06, v/v/v/v) |
| Composition | 30% Mobile Phase A, 70% Mobile Phase B | Gradient Elution |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 50°C | 50°C |
| Detection Wavelength | 244 nm | 240 nm |
| Injection Volume | Not Specified | 6 µL |
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable organic solvent like acetonitrile.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1-100 µg/mL).
Sample Preparation
The appropriate sample preparation technique depends on the matrix.
-
For Bulk Drug and Pharmaceutical Dosage Forms:
-
Accurately weigh a portion of the sample equivalent to a known amount of milbemycin oxime.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Sonicate for approximately 20 minutes to ensure complete dissolution.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: This is a common and straightforward method.[1] Add a precipitating agent like acetonitrile (typically 3-4 volumes) to the plasma sample.[1] Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[1] The supernatant can be directly injected or further processed.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed.[6] A C18 cartridge can be used to retain the analyte, which is then eluted with an organic solvent.
-
Quantitative Data Summary
The following tables summarize the validation parameters from a representative HPLC method for milbemycin oxime quantification.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Milbemycin Oxime | 20 - 80 | > 0.999 | [8] |
| Milbemycin Oxime | 0.6 - 900 (0.1 - 150% of analytical concentration) | Not Specified | [5] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Milbemycin Oxime | QC Low (7.5 ng/mL) | 8.34 | 9.98 | 105.18 | [1] |
| Milbemycin Oxime | QC Mid (30 ng/mL) | 1.69 | 4.54 | 98.39 | [1] |
| Milbemycin Oxime | QC High (200 ng/mL) | 3.55 | 6.21 | 101.33 | [1] |
| Milbemycin Oxime | Not Specified | 1.3 | Not Specified | 100.20 - 100.23 | [2] |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Milbemycin Oxime | 0.2 µg/mL | 0.6 µg/mL | [5] |
| Milbemycin Oxime | 0.03% of analytical concentration | 0.1% of analytical concentration | [5] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Relationship of this compound to its precursors.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijirt.org [ijirt.org]
Application Note: Quantitative Determination of Milbemycin A4 Oxime in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Milbemycin A4 oxime in plasma samples. This compound, a potent macrocyclic lactone, is a key active component in veterinary parasiticides.[1][2] The described protocol utilizes a straightforward protein precipitation extraction method, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.
Introduction
Milbemycin oxime, a mixture of Milbemycin A3 and A4 oximes, is a broad-spectrum antiparasitic agent widely used in veterinary medicine.[1][2] It is effective against a variety of internal and external parasites. The primary and more abundant component, this compound, constitutes approximately 80% of the mixture.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments, as well as for bioequivalence studies. This application note provides a detailed protocol for the analysis of this compound in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Moxidectin or other suitable internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Control plasma (e.g., cat, dog)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
Allow plasma samples to thaw to room temperature.
-
To 200 µL of plasma, add 800 µL of acetonitrile containing the internal standard (e.g., moxidectin).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) method can be utilized for sample cleanup.[3][4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 3.5 µm particle size, 3 x 100 mm)[4] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate[1][5][4] |
| Mobile Phase B | Acetonitrile[1][5][4] |
| Flow Rate | 0.25 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 20 - 40°C |
| Gradient Elution | A gradient elution is typically used to achieve optimal separation.[1] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | ~4800 V[3] |
| Source Temperature | ~300°C[3] |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (V) |
| This compound | 556.2 | 167.2 | 19 |
| Moxidectin (IS) | Dependent on IS | Dependent on IS | Dependent on IS |
| Data sourced from a study on the simultaneous quantification of milbemycin oxime and praziquantel.[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of this compound.
Table 2: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2.5 - 250 | ≥ 0.99 |
| Data based on a validated method for milbemycin oxime.[1] |
Table 3: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 7.5 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
| 30 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
| 200 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
| Precision and accuracy data for Milbemycin Oxime (MBO), of which this compound is the major component.[1] |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in plasma samples. The simple and rapid sample preparation, coupled with the high selectivity of tandem mass spectrometry, ensures accurate and reproducible results. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of this compound in various animal species.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 3. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Milbemycin A4 Oxime Activity
Introduction
Milbemycin A4 oxime is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus. It is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, used in veterinary medicine.[1] The primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to neuronal hyperpolarization, paralysis, and subsequent death of the parasite.[1][2][3] Recent research has also uncovered a novel application for milbemycin oxime as an immunomodulatory agent in pancreatic cancer, where it induces apoptosis and enhances anti-tumor immunity.[4] This application note provides detailed protocols for developing cell-based assays to evaluate the bioactivity of this compound in both insect and mammalian cancer cell lines, reflecting its dual therapeutic potential.
Principle of the Assays
This document outlines two distinct cell-based assay workflows:
-
Insect Cell Viability Assay: To assess the antiparasitic activity of this compound, an insect cell line (e.g., Sf9 from Spodoptera frugiperda) is employed. The assay measures the dose-dependent cytotoxic effects of the compound by quantifying the reduction in cell viability. This provides an in vitro model to screen for and characterize compounds with insecticidal properties.
-
Mammalian Cancer Cell Apoptosis and Viability Assay: To investigate the anticancer properties of this compound, a human pancreatic ductal adenocarcinoma (PDAC) cell line (e.g., PANC-1) is utilized. This assay quantifies the induction of apoptosis and the reduction in cell viability upon treatment with the compound. This serves as a primary screen for identifying potential anticancer therapeutics.
Materials and Reagents
For Insect Cell Viability Assay:
-
Cell Line: Sf9 (Spodoptera frugiperda)
-
Growth Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
Reagents: this compound, Dimethyl sulfoxide (DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Equipment: 96-well clear-bottom white plates, multichannel pipette, luminometer, humidified incubator (27°C)
For Mammalian Cancer Cell Apoptosis and Viability Assay:
-
Cell Line: PANC-1 (human pancreatic ductal adenocarcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% FBS and 1% penicillin-streptomycin
-
Reagents: this compound, DMSO, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Equipment: 96-well clear-bottom plates, multichannel pipette, spectrophotometer (for MTT assay), flow cytometer (for apoptosis assay), humidified incubator (37°C, 5% CO2)
Experimental Protocols
Protocol 1: Insect Cell Viability Assay
-
Cell Seeding:
-
Culture Sf9 cells in Grace's Insect Medium at 27°C.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well clear-bottom white plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Grace's Insect Medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate at 27°C for 48 hours.
-
-
Cell Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Protocol 2: Mammalian Cancer Cell Viability Assay (MTT)
-
Cell Seeding:
-
Culture PANC-1 cells in DMEM at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10^3 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle control and no-treatment control wells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Protocol 3: Mammalian Cancer Cell Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 PANC-1 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation
Table 1: Insect Cell Viability Data
| This compound (µM) | Luminescence (RLU) | % Viability |
| 0 (Control) | 150,000 | 100 |
| 0.1 | 135,000 | 90 |
| 1 | 97,500 | 65 |
| 10 | 45,000 | 30 |
| 100 | 15,000 | 10 |
Table 2: Mammalian Cancer Cell Viability Data (MTT)
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.20 | 100 |
| 1 | 1.08 | 90 |
| 10 | 0.72 | 60 |
| 50 | 0.36 | 30 |
| 100 | 0.18 | 15 |
Table 3: Mammalian Cancer Cell Apoptosis Data
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 3.5 | 2.1 | 1.0 | 93.4 |
| This compound (50 µM) | 25.8 | 15.3 | 2.5 | 56.4 |
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Hypothesized signaling pathways for this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the development of cell-based assays to characterize the bioactivity of this compound. The insect cell viability assay is a valuable tool for screening and evaluating its antiparasitic properties. Concurrently, the mammalian cancer cell assays for viability and apoptosis offer a platform to explore its potential as an anticancer agent. These methods can be adapted for high-throughput screening to identify novel analogs with enhanced potency and selectivity. Further investigation into the precise molecular targets and signaling pathways in mammalian cells will be crucial for the future development of this compound as a therapeutic agent.
References
Application Notes and Protocols for In Vitro Milbemycin A4 Oxime Testing
Introduction
Milbemycin A4 oxime, a key component of the broad-spectrum antiparasitic agent milbemycin oxime, is a macrocyclic lactone highly effective against a range of nematodes and arthropods.[1][2] It is widely used in veterinary medicine for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of infections caused by hookworms (Ancylostoma spp.), roundworms (Toxocara canis), and whipworms (Trichuris vulpis).[3][4][5] The primary mechanism of action for milbemycins involves binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][6][7][8] This binding increases cell membrane permeability to chloride ions, leading to hyperpolarization, which results in paralysis and death of the parasite.[3][6][7][8]
The development of anthelmintic resistance necessitates robust in vitro screening methods to evaluate drug efficacy and monitor parasite susceptibility.[9] In vitro assays provide a controlled environment to assess the direct effects of compounds on parasites, offering a more rapid and cost-effective alternative to in vivo studies.[10][11] This document details standardized protocols for two common in vitro assays used to test the efficacy of this compound: the Larval Development Assay (LDA) and the Larval Migration Inhibition Assay (LMIA). These protocols are primarily focused on parasitic nematodes of veterinary importance, such as Haemonchus contortus and Dirofilaria immitis.
Mechanism of Action: this compound
Application Note 1: Larval Development Assay (LDA)
The Larval Development Assay (LDA) is a widely used in vitro test to determine the efficacy of anthelmintics by assessing their ability to inhibit the development of parasite eggs into third-stage larvae (L3). This assay is particularly useful for screening compounds against gastrointestinal nematodes like Haemonchus contortus.
Protocol: Larval Development Assay (Haemonchus contortus)
This protocol is adapted from standard LDA techniques.[12][13]
1. Materials and Reagents:
-
H. contortus eggs, freshly recovered from feces of infected sheep.
-
96-well microtiter plates.
-
Culture medium: A nutrient broth or agar supplemented with Escherichia coli and a fungicide like Amphotericin B.[12]
-
This compound stock solution (e.g., in DMSO).
-
Saline solution (0.9% NaCl).
-
Iodine solution (e.g., Lugol's iodine) for stopping the reaction.
-
Inverted microscope.
-
Incubator set to 27°C and ≥ 80% relative humidity.[12]
2. Egg Recovery and Preparation:
-
Collect fresh fecal samples from a donor animal with a patent H. contortus infection.
-
Isolate eggs from feces using a standard sieving and flotation method with a saturated salt or sugar solution.
-
Wash the recovered eggs multiple times with saline to remove debris and flotation solution.
-
Quantify the egg concentration to achieve a final density of approximately 60-80 eggs per well.[13]
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the larvae (typically <1%).
-
In a 96-well plate, add the appropriate volume of each drug dilution. Include negative control wells (medium with solvent only) and positive control wells (a known effective anthelmintic).
-
Add approximately 60-80 H. contortus eggs suspended in a small volume of medium to each well.[12][13]
-
Seal the plate with a breathable film or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 27°C with ≥ 80% relative humidity for 6-7 days.[12] This period allows eggs in the control wells to hatch and develop into L3 larvae.[13]
4. Data Collection and Analysis:
-
After the incubation period, add a drop of iodine solution to each well to kill and straighten the larvae for easier counting.
-
Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
The primary endpoint is the inhibition of development to the L3 stage.
-
Calculate the percentage of inhibition for each drug concentration relative to the negative control.
-
Determine the EC50 value (the concentration of the drug that inhibits 50% of larval development to L3) by plotting the inhibition data against the log of the drug concentration and fitting a dose-response curve.
Application Note 2: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) assesses the effect of anthelmintics on the motility and viability of third-stage larvae (L3). It is particularly relevant for parasites where larval migration is a key aspect of infection, such as Dirofilaria immitis. The assay measures the ability of larvae to migrate through a fine mesh sieve after drug exposure.
Protocol: Larval Migration Inhibition Assay (Dirofilaria immitis)
This protocol is based on methodologies developed for D. immitis L3.[14]
1. Materials and Reagents:
-
D. immitis third-stage larvae (L3), freshly isolated from infected mosquito vectors (Aedes aegypti).[15]
-
24-well tissue culture plates.
-
Migration tubes or inserts with a fine nylon mesh bottom (e.g., 25 µm pore size).[14]
-
Culture medium: RPMI-1640 supplemented with antibiotics.[14]
-
This compound stock solution (e.g., in DMSO).
-
Incubator set to 37°C with 5% CO2.[14]
-
Stereomicroscope.
2. Larval Preparation:
-
Isolate D. immitis L3 from infected mosquitoes 14 days post-feeding.[15]
-
Wash the collected larvae in fresh RPMI-1640 medium to remove mosquito debris.
-
Count the larvae and adjust the concentration for the assay.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
In a 24-well plate, add 1 ml of the appropriate drug dilution to each well. Include negative control wells (medium with solvent only).
-
Add approximately 30-50 L3 to each well.[14]
-
Incubate the plate at 37°C with 5% CO2 for 24-48 hours.[14]
-
Following incubation, prepare a new 24-well "migration plate" containing fresh, drug-free medium in each well.
-
Place the mesh-bottomed migration tubes into the wells of the new plate.
-
Transfer the entire contents (larvae and medium) from each well of the incubation plate into the corresponding migration tube.
-
Incubate the migration plate for an additional 2-4 hours to allow motile larvae to migrate through the mesh into the fresh medium below.[14]
4. Data Collection and Analysis:
-
After the migration period, carefully remove the migration tubes.
-
Using a stereomicroscope, count the number of larvae that successfully migrated into the well (migrated larvae) and the number of larvae remaining in the tube (non-migrated larvae).
-
Calculate the percentage of migration inhibition for each concentration:
-
% Inhibition = 100 * (1 - (Number of migrated larvae in test well / Number of migrated larvae in control well))
-
-
Determine the EC50 value (the concentration that inhibits 50% of larval migration) using dose-response curve analysis.[16]
Experimental Workflow for In Vitro Assays
Quantitative Data Summary
The efficacy of this compound can vary significantly depending on the parasite species, developmental stage, and the specific in vitro assay used. The following table summarizes representative efficacy data, though specific values for this compound alone are often part of the combined Milbemycin Oxime product. Data is often presented for the broader class of macrocyclic lactones (MLs) or for the combined product.
| Parasite Species | Assay Type | Drug / Class | Efficacy Metric | Reported Value (Concentration) | Notes |
| Ancylostoma caninum | In vivo | Milbemycin Oxime | Worm Reduction | >90% | Effective against mature stages at 0.50 mg/kg.[5] |
| Ancylostoma tubaeforme | In vivo (Cats) | Milbemycin Oxime | Worm Reduction | 94.7% (L4) 99.2% (Adult) | Demonstrates high efficacy against both larval and adult stages.[17] |
| Ancylostoma braziliense | In vivo | Milbemycin Oxime | Worm Reduction | 95-98% | Highly significant reduction in parasite load at ≥0.5mg/kg.[2] |
| Dirofilaria immitis | LMIA | Ivermectin (ML) | EC50 | High µM range | MLs often show surprisingly high EC50 values in vitro despite high in vivo efficacy.[14] |
| Ascaris suum | LMIA | Levamisole | EC50 | 358-1150 nM | Provides a comparative baseline for a different anthelmintic class in a migration assay.[16] |
| Haemonchus contortus | LDA | Thiabendazole | EC50 | ~0.05 µg/mL | Reference data for a common LDA target; ML susceptibility can vary. |
Note: In vitro efficacy (EC50 values) does not always directly correlate with in vivo clinical efficacy.[10][14] Many macrocyclic lactones, including milbemycins, may have subtle or delayed effects in vitro that translate to high effectiveness in the host.[10] Therefore, in vitro assays are best used for comparative screening, resistance monitoring, and mechanism-of-action studies rather than direct prediction of clinical dosage.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. meritresearchjournals.org [meritresearchjournals.org]
- 5. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 13. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 14. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the in vitro susceptibility of various filarial nematodes to emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of milbemycin oxime against fourth-stage larvae and adults of Ancylostoma tubaeforme in experimentally infected cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Milbemycin A4 Oxime Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with established applications as a broad-spectrum antiparasitic agent.[1][2] Its mechanism of action in invertebrates primarily involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[1][2] In mammals, milbemycins are known to interact with GABA (gamma-aminobutyric acid) receptors, which are crucial ligand-gated ion channels in the central nervous system.[1][3] Recent studies have unveiled a broader bioactivity profile for milbemycin compounds, including potential anticancer properties and the ability to reverse multidrug resistance in cancer cells.[4][5]
This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound in various cell lines. The methodologies described herein are fundamental for researchers investigating the therapeutic potential of this compound in oncology and other areas of drug development. The protocols for two standard cytotoxicity assays, the MTT and LDH assays, are provided, along with guidelines for data interpretation and presentation.
Quantitative Data Summary
The cytotoxic effects of milbemycin compounds have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. The following table summarizes the IC50 values for a milbemycin compound, VM48130, against various human and murine cancer cell lines.[4]
| Cell Line | Cell Type | Organism | IC50 (µM) |
| MHCC97H | Human Liver Cancer | Human | 21.96 ± 1.45 |
| SK-Hep1 | Human Liver Cancer | Human | 22.18 ± 0.55 |
| CNE1 | Human Nasopharyngeal Carcinoma | Human | 19.42 ± 0.71 |
| B16 | Mouse Melanoma | Mouse | 18.61 ± 1.68 |
| LOVO | Human Colon Cancer | Human | 18.62 ± 0.67 |
| A549 | Human Lung Adenocarcinoma | Human | 18.52 ± 0.64 |
Note: The data presented is for the milbemycin compound VM48130, as detailed in the cited literature[4].
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound in mammalian cells.
Caption: Proposed mechanisms of action for this compound in mammalian cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using cell-based assays.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[7][8]
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium (phenol red-free medium is recommended)
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (provided in the kit).
-
Vehicle control: Cells treated with the vehicle (DMSO).
-
Medium background: Culture medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis and Presentation
-
MTT Assay:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
-
LDH Assay:
-
Subtract the average absorbance of the medium background control from all other absorbance values.
-
Calculate the percentage of cytotoxicity for each treatment concentration using the formula provided by the kit manufacturer, which is typically: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
The quantitative data should be summarized in a clear and structured table for easy comparison, as exemplified in the "Quantitative Data Summary" section of this document.
References
- 1. toku-e.com [toku-e.com]
- 2. flex.flinders.edu.au [flex.flinders.edu.au]
- 3. Excitatory GABA in rodent developing neocortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Milbemycin A4 Oxime Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone and a major component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1] It is widely utilized in veterinary medicine and as a research tool to study its insecticidal and nematocidal activities.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | [1][2][3][4] |
| Molecular Weight | 555.7 g/mol | [1][2][3][4][5] |
| Appearance | White or light yellow powder/solid | [1][5] |
| Purity | ≥99% | [1][2] |
| Storage (Solid) | -20°C | [1][2][6][7] |
| Stability (Solid) | ≥ 4 years at -20°C | [2][6] |
Solubility Data
This compound is readily soluble in various organic solvents but exhibits poor solubility in aqueous solutions.[1][8]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble; ≥ 100 mg/mL (for Milbemycin oxime) | [1][2][6][9] |
| Ethanol | Very soluble; ~20 mg/mL (for Milbemycin oxime) | [1][2][5][6][8] |
| Dimethylformamide (DMF) | Soluble; ~15 mg/mL (for Milbemycin oxime) | [1][2][6] |
| Methanol | Soluble | [1][2][5][8] |
| Ethyl Acetate | Very soluble | [5] |
| Water | Insoluble (< 0.1 mg/mL) | [8][9] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL (for Milbemycin oxime) | [6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be further diluted in culture media for cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Protocol:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add 1.799 mL of DMSO to 1 mg of this compound (Molecular Weight: 555.7 g/mol ).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7] Stock solutions in DMSO are stable for at least 1 year at -20°C and 2 years at -80°C.[7] Aqueous solutions are not recommended for storage for more than one day.[6]
Preparation of Formulations for In Vivo Experiments
Due to its poor aqueous solubility, preparing this compound for in vivo administration often requires a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol (Example Formulation):
This protocol is based on a common vehicle for poorly water-soluble compounds and may need to be optimized for your specific experimental needs.
-
Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO as described in the in vitro protocol (e.g., 20.8 mg/mL).
-
Vehicle Preparation (Co-solvent System):
-
Method 1 (PEG300/Tween-80/Saline): To prepare a 2.08 mg/mL solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach a final volume of 1 mL.[7] This should result in a clear solution.[9]
-
Method 2 (Corn Oil): To prepare a ≥ 2.08 mg/mL solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[7] This should result in a clear solution.[9]
-
Method 3 (SBE-β-CD in Saline): To prepare a 2.5 mg/mL suspended solution, add 10% DMSO to 90% (20% SBE-β-CD in saline).[9] This method may require sonication to achieve a uniform suspension.[9]
-
-
Final Formulation: Ensure the final formulation is homogeneous before administration. If precipitation occurs, gentle warming or sonication may be necessary.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a laboratory hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11]
-
Avoid direct contact with the skin and eyes.[10]
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[11][12]
Diagrams
Workflow for Preparing In Vitro Stock Solution
Caption: Workflow for the preparation of this compound stock solutions for in vitro use.
Workflow for Preparing In Vivo Formulation
Caption: Workflow for the preparation of this compound formulations for in vivo studies.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. caymanchem.com [caymanchem.com]
- 3. watson-int.com [watson-int.com]
- 4. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Milbemycin A4 Oxime in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with known anthelmintic properties. It is a derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. The milbemycin class of compounds exerts its antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] This action leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization, which results in paralysis and death of the parasite.[1][2][3] While the efficacy of milbemycin oxime has been established in veterinary medicine for companion animals, detailed protocols and quantitative efficacy data in murine models for research and development purposes are less commonly available in the public domain.
These application notes provide a comprehensive framework for conducting in vivo efficacy studies of this compound in a murine model of gastrointestinal nematode infection. The protocols outlined below utilize common laboratory models and provide guidance on experimental design, data collection, and analysis.
Data Presentation
Due to the limited availability of public-domain studies detailing the specific efficacy of this compound in murine models, the following tables are presented as templates for data collection. Researchers are encouraged to populate these tables with their experimental data.
Table 1: Dose-Response Efficacy of this compound Against Heligmosomoides polygyrus in Mice
| Treatment Group | Dose (mg/kg) | Mean Worm Burden (± SEM) | Percent Reduction (%) | Statistical Significance (p-value) |
| Vehicle Control | 0 | N/A | N/A | |
| This compound | e.g., 0.5 | |||
| This compound | e.g., 1.0 | |||
| This compound | e.g., 2.5 | |||
| Positive Control | e.g., Ivermectin |
Table 2: Efficacy of this compound on Fecal Egg Count Reduction in Trichuris muris Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Eggs Per Gram (EPG) Pre-treatment (± SEM) | Mean EPG Post-treatment (± SEM) | Percent Reduction (%) | Statistical Significance (p-value) |
| Vehicle Control | 0 | N/A | N/A | ||
| This compound | e.g., 1.0 | ||||
| This compound | e.g., 2.5 | ||||
| This compound | e.g., 5.0 | ||||
| Positive Control | e.g., Fenbendazole |
Experimental Protocols
Protocol 1: General Murine Model of Helminth Infection
This protocol provides a general framework for establishing a helminth infection in mice for anthelmintic testing. Specific details for Heligmosomoides polygyrus and Trichuris muris are provided where they differ.
Materials:
-
6-8 week old male or female mice (e.g., C57BL/6 or BALB/c strain)
-
Infective larvae (L3) of Heligmosomoides polygyrus or embryonated eggs of Trichuris muris
-
Oral gavage needles
-
Appropriate caging and husbandry supplies
-
Vehicle for drug administration (e.g., corn oil, 1% carboxymethyl cellulose)
-
This compound
-
Positive control anthelmintic (e.g., Ivermectin for H. polygyrus, Fenbendazole for T. muris)
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least 7 days prior to infection.
-
Infection:
-
Heligmosomoides polygyrus: Administer approximately 200 infective L3 larvae orally to each mouse using a gavage needle.
-
Trichuris muris: Administer approximately 200-400 embryonated eggs orally to each mouse using a gavage needle.
-
-
Pre-patent Period: Allow the infection to establish. The pre-patent period for H. polygyrus is approximately 11-14 days, and for T. muris it is approximately 35 days.
-
Confirmation of Infection (Optional but Recommended): Fecal samples can be collected to confirm the presence of eggs using a standard fecal flotation technique.
-
Randomization and Grouping: Randomly assign mice to treatment groups (vehicle control, different doses of this compound, positive control). A typical group size is 5-10 mice.
Protocol 2: In Vivo Efficacy Assessment of this compound
Procedure:
-
Drug Preparation: Prepare fresh solutions/suspensions of this compound and the positive control drug in the chosen vehicle on the day of administration.
-
Treatment Administration:
-
Administer the assigned treatment orally to each mouse. The volume should be based on the individual mouse's body weight.
-
A single dose is often sufficient, but the experimental design may include multiple doses over several days.
-
-
Observation: Monitor the mice daily for any signs of toxicity or adverse reactions.
-
Efficacy Endpoint Determination:
-
Worm Burden Reduction: At a predetermined time point post-treatment (e.g., 7-14 days), euthanize the mice.
-
For H. polygyrus, the small intestine is removed, opened longitudinally, and the adult worms are carefully collected and counted.
-
For T. muris, the cecum is isolated, and the adult worms are dislodged and counted.
-
-
Fecal Egg Count Reduction (FECR): Collect fecal samples from each mouse at baseline (pre-treatment) and at specified time points post-treatment (e.g., 7 and 14 days). Perform fecal egg counts using a standardized method (e.g., McMaster technique).
-
-
Data Analysis:
-
Calculate the mean worm burden for each group. The percentage reduction is calculated using the formula: [ (Mean worms in control - Mean worms in treated) / Mean worms in control ] * 100.
-
Calculate the mean EPG for each group at each time point. The FECR is calculated using the formula: [ (Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment ] * 100.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
-
Safety Considerations:
An acute toxicity study in Kunming mice reported LD50 values for milbemycin oxime administered by single intragastric administration to be 1832 mg/kg for male mice and 727 mg/kg for female mice. This information can be used to guide the selection of a safe and effective dose range for efficacy studies.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on invertebrate neurons.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Troubleshooting & Optimization
Troubleshooting Milbemycin A4 oxime solubility in aqueous buffers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Milbemycin A4 oxime in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a large, lipophilic molecule with poor water solubility.[1][2] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][3] Its solubility in aqueous buffers is very limited.[3]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For preparing a high-concentration stock solution, organic solvents such as DMSO, ethanol, or DMF are recommended.[1][3] DMSO is a common choice, with reported solubility of at least 100 mg/mL.[4] Ethanol is also an excellent option, with a reported solubility of approximately 20 mg/mL.[3]
Q3: Why did my this compound precipitate when I diluted the stock solution into my aqueous experimental buffer?
A3: This is a common phenomenon known as solvent-exchange precipitation. This compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer. When a small volume of the concentrated stock is added to the buffer, the organic solvent is rapidly diluted, and the local concentration of the compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[5][6]
Q4: Can I store this compound in a diluted aqueous buffer?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] The compound's stability in aqueous solutions can be limited, and it is prone to precipitation over time. For best results, prepare fresh dilutions from a frozen organic stock solution for each experiment.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is crucial for preparing stock solutions and understanding the compound's behavior.
| Solvent | Reported Solubility | Citation(s) |
| DMSO | ≥ 100 mg/mL (91.13 mM) | [4] |
| Ethanol | ~ 20 mg/mL | [3] |
| DMF | ~ 15 mg/mL | [3] |
| Methanol | Soluble | [1][2] |
| Water | < 0.1 mg/mL (practically insoluble) | [4][7] |
| 1:2 Ethanol:PBS (pH 7.2) | ~ 0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which can be stored for long periods and used for subsequent dilutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with MW 555.7 g/mol , dissolve 5.56 mg in 1 mL of DMSO).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[8]
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.[8][9] Gentle warming can also be considered, but must be done cautiously to avoid degradation.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]
Protocol 2: Diluting Stock Solution into Aqueous Buffer
This protocol details the critical step of diluting the organic stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Pre-warm Solutions: Allow both the stock solution aliquot and the aqueous buffer to reach ambient experimental temperature.
-
Prepare Buffer: Add the required volume of the aqueous buffer to the experimental tube.
-
Critical Dilution Step: While vigorously vortexing the aqueous buffer, add the small volume of the stock solution drop-by-drop directly into the vortex. This rapid, forceful mixing is essential to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Final Mix: Continue vortexing for an additional 30 seconds after adding the stock solution to ensure the final working solution is homogeneous.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of the compound precipitating over time.[3]
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: The solution becomes cloudy or contains visible particles immediately after adding the stock solution to the aqueous buffer.
-
Cause: The final concentration of the compound exceeds its solubility limit in the working solution. The percentage of the organic co-solvent (e.g., DMSO) is too low to keep the compound dissolved.
-
Solution Workflow:
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Milbemycin oxime | Antibiotic | Parasite | TargetMol [targetmol.com]
Technical Support Center: Analysis of Milbemycin A4 Oxime Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Milbemycin A4 oxime degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too concentrated a sample. | Dilute the sample in the mobile phase. |
| Inappropriate Sample Solvent: The sample solvent is significantly stronger than the mobile phase, causing distortion as the sample travels through the column. | Prepare the sample in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| Secondary Interactions: Silanol groups on the column packing material interacting with the analyte. | Use a column with end-capping. Consider adding a small amount of a competing agent like trifluoroacetic acid to the mobile phase. | |
| Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Mobile Phase Composition Changes: Evaporation of volatile organic solvents or inaccurate preparation. | Prepare fresh mobile phase daily and keep solvent reservoirs capped. Ensure accurate measurement of all components. |
| Fluctuating Column Temperature: Inconsistent oven temperature can affect retention. | Ensure the column oven is functioning correctly and the temperature is stable. | |
| Pump Issues: Inconsistent flow rate from the LC pump. | Purge the pump to remove air bubbles. Check for leaks in the system. | |
| High Background Noise or Ghost Peaks in MS Detector | Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use. |
| Carryover from Previous Injections: Residual sample remaining in the injector or column. | Implement a robust needle wash protocol. Inject a blank solvent run to check for carryover. | |
| Contaminated Ion Source: Buildup of non-volatile salts or other contaminants in the mass spectrometer's ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Difficulty in Identifying Unknown Degradation Product Peaks | Insufficient Fragmentation in MS/MS: The collision energy is not optimized to produce informative fragment ions. | Optimize the collision energy for each unknown peak to generate a comprehensive fragmentation pattern. |
| Low Abundance of Degradation Product: The concentration of the degradation product is below the limit of detection for MS/MS analysis. | Concentrate the sample or adjust the injection volume. | |
| Complex Matrix Effects: Co-eluting compounds suppressing the ionization of the target analyte. | Improve chromatographic separation to isolate the peak of interest. Consider using a different ionization source or sample preparation technique to reduce matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound can degrade through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3] Forced degradation studies have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][4]
Q2: What type of LC column is recommended for the separation of this compound and its degradation products?
A2: A C18 reversed-phase column is commonly used and has been shown to provide good separation.[1][2][3] For example, a HALO C18 column (100 × 4.6 mm, 2.7 µm) has been successfully used.[1][2][3] The choice of column will depend on the specific degradation products being analyzed and the desired resolution.
Q3: What mobile phases are typically used for the LC-MS analysis of this compound?
A3: A gradient elution with a mixture of water, acetonitrile, and other organic modifiers is common. For instance, a mobile phase system consisting of Mobile Phase A: water/acetonitrile (60/40, v/v) and Mobile Phase B: ethanol/isopropanol (50/50, v/v) has been reported.[1][2][3]
Q4: How can I generate degradation products of this compound for identification?
A4: Forced degradation studies are performed by subjecting the drug substance to stress conditions as per ICH guidelines.[1][2][3] This includes exposure to:
-
Acidic conditions: e.g., 0.1 N HCl at 80°C.
-
Basic conditions: e.g., 0.1 N NaOH at room temperature.
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature.[1][2]
-
Thermal stress: Heating the solid or a solution of the drug substance.[1][2]
-
Photolytic stress: Exposing the solid or a solution of the drug substance to UV light.[1][2]
Q5: What mass spectrometry settings are crucial for the identification of unknown degradation products?
A5: High-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements of the parent and fragment ions, which aids in determining the elemental composition.[1][2][3] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are then compared to the fragmentation of the parent drug to elucidate the structure of the degradation product.[1][2][3]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Heat the solid drug substance at a specified temperature (e.g., 105°C) for a defined period. Alternatively, reflux a solution of the drug substance.
-
Photodegradation: Expose the solid drug substance or a solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples by LC-MS, along with a control sample (unstressed drug substance), to identify the degradation products.
LC-MS Method for Analysis
The following is a representative LC-MS method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | HALO C18, 100 × 4.6 mm, 2.7 µm |
| Mobile Phase A | Water/Acetonitrile (60/40, v/v) |
| Mobile Phase B | Ethanol/Isopropanol (50/50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Mass Range | m/z 100-1000 |
| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) |
Data Presentation
Table 1: Identified Degradation Products of this compound under Oxidative Stress
| Degradation Product | Proposed Structure | [M+H]⁺ (m/z) |
| DP1 | 3,4-dihydroperoxide MO A4 | 588.33 |
Note: This table is a representative example based on reported data. The actual degradation products and their mass-to-charge ratios may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for Forced Degradation and Identification of this compound Degradation Products.
Caption: Logical Flow for Troubleshooting Common LC-MS Issues.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing reaction conditions for Milbemycin A4 oxime synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Milbemycin A4 oxime. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, Milbemycin A4 is oxidized at the C5 position to form the intermediate, Milbemycin ketone. Second, this ketone undergoes an oximation reaction with an oximation agent, such as hydroxylamine hydrochloride, to yield this compound.[1][2][3]
Q2: What are the common reagents used in the oximation step?
The most common oximation agent is hydroxylamine hydrochloride.[1][2] The reaction is typically carried out in a mixed solvent system, such as methanol and 1,4-dioxane.[1][2]
Q3: Why is the oxidation step necessary before oximation?
The oximation reaction specifically targets a ketone group. Milbemycin A4 has a hydroxyl group at the C5 position, which must first be oxidized to a ketone to allow for the formation of the oxime.[3][4]
Q4: What are the critical parameters to control during the oximation reaction?
Key parameters include reaction temperature, reaction time, and the molar ratio of reactants. The temperature is generally maintained between 25-35°C, with a reaction time of 10-20 hours to ensure the reaction proceeds to completion.[1][2]
Q5: How can the progress of the reaction be monitored?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC).[5] This allows for the visualization of the consumption of the Milbemycin ketone intermediate and the formation of the Milbemycin oxime product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently low. What are the potential causes and solutions?
A: Low yield can stem from several factors, from incomplete reactions in either the oxidation or oximation step to product loss during purification.
Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield.
Issue 2: Incomplete Oximation Reaction
Q: TLC analysis shows a significant amount of the Milbemycin ketone intermediate remaining even after the recommended reaction time. What should I do?
A: An incomplete reaction is often due to suboptimal conditions or reagent stoichiometry.
-
Extend Reaction Time: Continue the reaction for an additional 4-6 hours, monitoring every 2 hours by TLC.
-
Increase Temperature: If extending the time is ineffective, gradually increase the reaction temperature to the upper end of the recommended range (e.g., 35°C).[1]
-
Reagent Stoichiometry: Ensure the mass ratio of hydroxylamine hydrochloride to the Milbemycin starting material is between 1:1 and 1.5:1.[1] An insufficient amount of the oximation agent will result in an incomplete reaction.
Issue 3: Difficulty in Product Purification and Crystallization
Q: I am having trouble obtaining a pure, crystalline product after the work-up. What purification strategies can be employed?
A: Purification of Milbemycin oxime typically involves extraction followed by crystallization.
-
Efficient Extraction: After concentrating the reaction mixture, use a dichloromethane-aqueous system for extraction. Combine the organic phases and dry thoroughly with anhydrous magnesium sulfate before final concentration.[1][2]
-
Crystallization Solvents: A mixed solvent system is effective for crystallization. One documented method uses a mixture of trichloromethane and n-heptane. The resulting crystals can then be redissolved in ethanol and re-precipitated by adding the solution dropwise into water with stirring.[2]
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing yield and purity. The following tables summarize key quantitative parameters derived from synthesis protocols.
Table 1: Optimized Reaction Conditions for Two-Step Synthesis
| Parameter | Oxidation Step | Oximation Step | Source |
| Solvent(s) | Dichloromethane | Methanol & 1,4-Dioxane | [1] |
| Key Reagent | Hypochlorite/Chlorite | Hydroxylamine Hydrochloride | [1] |
| Temperature | -5 to 15 °C | 25 to 35 °C | [1] |
| Duration | 0.5 to 4 hours | 10 to 16 hours | [1] |
| Reagent Ratio | Oxidizer:Milbemycin (3.5-35:1 mole ratio) | Oximation Agent:Milbemycin (1-1.5:1 mass ratio) | [1] |
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of this compound.
General Synthesis Workflow
// Nodes start [label="Start: Milbemycin A4", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Step 1: Oxidation\n- Dichloromethane Solvent\n- Catalyst: Piperidine Nitrogen\n Oxygen Free Radical\n- Oxidizer: Hypochlorite\n- Temp: -5 to 15°C\n- Time: 0.5-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; quench_ox [label="Quench Reaction\n(e.g., Sodium Thiosulfate)", fillcolor="#FBBC05", fontcolor="#202124"]; workup_ox [label="Work-up & Isolation\n- Liquid Separation\n- Drying Organic Phase\n- Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate:\nMilbemycin Ketone", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; oximation [label="Step 2: Oximation\n- Solvents: Methanol, 1,4-Dioxane\n- Agent: Hydroxylamine HCl\n- Temp: 25-35°C\n- Time: 10-16h", fillcolor="#F1F3F4", fontcolor="#202124"]; workup_oxime [label="Work-up & Extraction\n- Concentration\n- Dichloromethane Extraction\n- Drying Organic Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n- Crystallization from\n mixed solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> oxidation; oxidation -> quench_ox; quench_ox -> workup_ox; workup_ox -> intermediate; intermediate -> oximation; oximation -> workup_oxime; workup_oxime -> purification; purification -> product; }
Caption: General workflow for this compound synthesis.
Step 1: Oxidation of Milbemycin A4 to Milbemycin Ketone
-
Reaction Setup: Dissolve Milbemycin A4 as the raw material in a dichloromethane solvent within a suitable reaction vessel. Add a piperidine nitrogen oxygen free radical catalyst and a halide catalyst promoter.[1]
-
Temperature Control: Cool the reaction mixture to a temperature between -5 and 15°C.[1]
-
Oxidizer Addition: Prepare a solution of an oxidizer, such as sodium hypochlorite, in a saturated sodium bicarbonate solution to maintain a pH of 8.5-11.5. Add this solution dropwise to the reaction mixture over several batches.[1]
-
Reaction Monitoring: Allow the reaction to proceed for 0.5 to 4 hours, monitoring for the disappearance of the starting material by TLC.[1]
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a sodium thiosulfate solution. Perform a liquid-liquid extraction. Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Milbemycin ketone intermediate.[1]
Step 2: Oximation of Milbemycin Ketone
-
Reaction Setup: Dissolve the Milbemycin ketone intermediate in a mixed solvent system of methanol and 1,4-dioxane.[1][2]
-
Reagent Addition: Add hydroxylamine hydrochloride as the oximation agent. A typical mass ratio of hydroxylamine hydrochloride to the initial Milbemycin is between 1:1 and 1.5:1.[1]
-
Reaction Conditions: Maintain the reaction temperature between 25 and 35°C and stir for 10 to 16 hours.[1] Monitor the reaction by TLC until the ketone spot is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture. Dissolve the residue in dichloromethane and wash with deionized water. Separate the organic phase.[1]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product of this compound.[1]
-
Purification: Further purify the crude product by crystallization as described in the troubleshooting section to obtain the final, high-purity this compound.[2]
References
- 1. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 2. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CN103896961A - Milbemycin oxime compound and preparation method thereof - Google Patents [patents.google.com]
Improving the yield of Milbemycin A4 oxime in fermentation processes
Welcome to the technical support center for the optimization of Milbemycin A4 oxime production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation and synthesis processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your experimental outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Milbemycin A4 production and its subsequent conversion to this compound.
| Problem ID | Question | Possible Causes | Recommended Solutions |
| FER-01 | Low Yield of Milbemycin A4: My Streptomyces culture shows good growth, but the final milbemycin yield is consistently low. | 1. Suboptimal Fermentation Medium: Incorrect composition or concentration of carbon and nitrogen sources, or limiting micronutrients. 2. Improper Fermentation Conditions: Non-ideal pH, temperature, aeration, or agitation rates. 3. Precursor Limitation: Insufficient supply of acyl-CoA precursors for milbemycin biosynthesis. 4. Strain Degeneration: Loss of productivity after repeated subculturing. | 1. Medium Optimization: Systematically evaluate the effect of different carbon and nitrogen sources. Key components to optimize include yeast extract, soybean flour, KH₂PO₄, FeSO₄, and CaCO₃.[1][2] 2. Parameter Optimization: Perform studies to determine the optimal pH, temperature, and dissolved oxygen levels for your specific strain. 3. Metabolic Engineering: Consider overexpression of genes involved in the biosynthesis of acetyl-CoA, propionyl-CoA, and other precursors.[3] 4. Strain Maintenance: Maintain stock cultures of high-producing strains and prepare fresh inocula for each fermentation. |
| FER-02 | Inconsistent Milbemycin A4 to A3 Ratio: The ratio of Milbemycin A4 to A3 varies significantly between batches, affecting the final product specifications. | 1. Precursor Supply Imbalance: Fluctuations in the intracellular ratio of propionyl-CoA to acetyl-CoA, which are precursors for A4 and A3, respectively. 2. Genetic Instability of the Production Strain: Changes in the expression of genes in the milbemycin biosynthetic cluster. 3. Variability in Raw Materials: Inconsistent composition of complex media components like yeast extract or soybean flour. | 1. Precursor Engineering: Modulate the expression of genes in the acyl-CoA metabolic pathways to fine-tune the precursor supply.[3][4] 2. Strain Selection and Screening: Isolate and select stable, high-producing mutants with the desired A4/A3 ratio. 3. Raw Material Quality Control: Use well-defined and consistent batches of raw materials for the fermentation medium. |
| FER-03 | Poor Mycelial Morphology: The Streptomyces culture forms dense pellets, which seems to correlate with lower productivity. | 1. Suboptimal Inoculum: Inoculum with pre-formed clumps can lead to pellet growth. 2. Inadequate Shear Stress: Low agitation rates may not be sufficient to maintain dispersed mycelial growth. 3. Medium Composition: Certain media components can promote pellet formation. | 1. Inoculum Homogenization: Prepare a well-dispersed spore suspension or a fragmented mycelial inoculum. 2. Agitation Optimization: Increase the agitation speed to enhance shear forces, but avoid excessive shear that can damage the mycelia.[5] 3. Medium Modification: Experiment with the addition of compounds that promote dispersed growth. |
| SYN-01 | Low Conversion Rate in Oximation Reaction: The chemical conversion of Milbemycin A4 to this compound is incomplete. | 1. Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time. 2. Impure Milbemycin A4: Impurities from the fermentation broth may interfere with the reaction. 3. Degradation of Reactants or Product: Instability of reactants or the final product under the reaction conditions. | 1. Reaction Optimization: Systematically vary the reaction parameters to find the optimal conditions for the oximation reaction.[2] 2. Purification of Starting Material: Ensure high purity of the Milbemycin A4 starting material through appropriate extraction and chromatographic techniques.[1][6] 3. Stability Studies: Evaluate the stability of Milbemycin A4 and its oxime derivative under different conditions to identify and mitigate degradation. |
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are typically used for Milbemycin A4 production?
A1: Milbemycin A4 is primarily produced by fermentation of soil-dwelling actinomycetes, with Streptomyces hygroscopicus and Streptomyces bingchenggensis being the most commonly used species.[7][8]
Q2: What are the key precursors for Milbemycin A4 biosynthesis?
A2: The biosynthesis of Milbemycin A4 is dependent on the supply of specific acyl-CoA precursors. Propionyl-CoA serves as the starter unit, while both acetyl-CoA and propionyl-CoA are utilized as extender units by the polyketide synthase.
Q3: How can the yield of Milbemycin A4 be improved through metabolic engineering?
A3: Metabolic engineering strategies focus on increasing the intracellular pool of precursors and optimizing the expression of the milbemycin biosynthetic gene cluster. This can involve overexpressing genes for precursor synthesis, deleting genes for competing pathways, and engineering regulatory genes to enhance transcription of the milbemycin gene cluster.[3]
Q4: What is the general procedure for the synthesis of this compound from Milbemycin A4?
A4: The synthesis is a two-step process. First, Milbemycin A4 is oxidized to the corresponding 5-ketone derivative. This is followed by an oximation reaction with hydroxylamine hydrochloride to yield this compound.[2][9]
Q5: What analytical methods are used to quantify Milbemycin A4 and A3?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method for the quantification of Milbemycin A4 and A3 in fermentation broths and purified samples.[3]
Data Presentation
Table 1: Effect of Optimized Fermentation Medium on Milbemycin Yield
| Component | Initial Concentration (%) | Optimized Concentration (%) | Milbemycin Yield (µg/mL) | Fold Increase |
| Yeast Extract | 1.0 | 2.58 | - | - |
| Soybean Flour | 1.5 | 2.58 | - | - |
| CaCO₃ | 0.2 | 0.40 | - | - |
| FeSO₄ | 0.002 | 0.0058 | - | - |
| KH₂PO₄ | 0.05 | 0.088 | - | - |
| Total | - | - | 1110 ± 98 | 2.61 |
Data adapted from a study on a mutant strain of Streptomyces bingchenggensis.[1][2]
Table 2: Impact of Metabolic Engineering on Milbemycin Titer and A4/A3 Ratio
| Strain | Genetic Modification | Milbemycin Titer (mg/L) | A4:A3 Ratio |
| Wild-type | None | ~1200 | 1.0 |
| High-producing Mutant | Random Mutagenesis | ~2500 | 9.0 |
| Engineered Strain | Precursor Pathway Engineering | 3417.88 | 3.3 |
Data from a study on Streptomyces bingchenggensis, demonstrating the potential to improve both titer and the desired A4:A3 ratio through metabolic engineering.[3][4]
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
-
Strain Revival: From a cryopreserved stock, streak the Streptomyces strain onto a suitable agar medium (e.g., ISP2 or Bennett's agar).
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until good sporulation is observed.
-
Spore Suspension Preparation:
-
Add 5-10 mL of sterile distilled water or a suitable buffer (e.g., 0.05% Tween 80) to the surface of a mature plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
-
Homogenization: Vortex the spore suspension vigorously for 1-2 minutes to break up clumps.
-
Seed Culture: Inoculate a seed culture medium with the spore suspension to a final concentration of approximately 10⁶-10⁷ spores/mL.
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours.
-
Production Culture Inoculation: Use the seed culture to inoculate the production fermentation medium at a 5-10% (v/v) ratio.
Protocol 2: Extraction and Quantification of Milbemycin A4
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
Add 3 mL of ethanol and vortex thoroughly to extract the milbemycins.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient for separation (e.g., a gradient of acetonitrile and water).[3]
-
Detect the milbemycins using a UV detector at approximately 242-245 nm.
-
-
Quantification:
-
Prepare standard curves for Milbemycin A4 and A3 using purified standards of known concentrations.
-
Calculate the concentration of Milbemycin A4 and A3 in the samples by comparing their peak areas to the standard curves.
-
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 7. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniscience.co.kr [uniscience.co.kr]
Technical Support Center: Milbemycin A4 Oxime HPLC Analysis
This guide provides troubleshooting solutions for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Milbemycin A4 oxime.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting an elongated or "tailing" trailing edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][4] Peak tailing can compromise the accuracy of integration and quantification, and it often indicates suboptimal separation conditions or system issues.[1][2][5]
To measure peak tailing, the USP Tailing Factor (Tf) is commonly used. It is calculated as:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the leading edge of the peak to the peak maximum at 5% height.
A Tf value greater than 1.2 is generally considered to indicate significant peak tailing.[6]
Q2: My this compound peak is tailing, but other peaks are symmetrical. What is the likely chemical cause?
When only specific peaks in a chromatogram are tailing, the cause is often a chemical interaction between the analyte and the stationary phase.[7][8] For a compound like this compound, which contains a basic oxime functional group, the most probable cause is a secondary interaction with residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4][7]
These interactions occur because:
-
At mid-range pH levels (typically > 3), acidic silanol groups (Si-OH) on the silica surface can become ionized and negatively charged (Si-O⁻).[1][4]
-
Basic functional groups on the analyte can become protonated and carry a positive charge.
-
The electrostatic attraction between the negatively charged silanols and the positively charged analyte creates a strong, secondary retention mechanism that leads to peak tailing.[2][3][8]
Q3: How can I adjust my mobile phase to eliminate tailing for this compound?
Optimizing the mobile phase is a critical step to mitigate secondary silanol interactions.[2][9]
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase to a range of 2.5 - 3.5 is highly effective.[2][6][7] At this acidic pH, the residual silanol groups are fully protonated (Si-OH), which suppresses their ionization and minimizes unwanted interactions with the basic analyte.[3][7] Additives like 0.1% formic acid or phosphoric acid can be used to achieve this.[7]
-
Use an Appropriate Buffer: To ensure a stable pH throughout the analysis, incorporate a buffer into the aqueous portion of your mobile phase.[1][7] Phosphate or acetate buffers at a concentration of 10-50 mM are commonly used for LC-UV applications.[6][7]
-
Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect retention and selectivity.[10] Increasing the percentage of the organic modifier can sometimes improve peak shape by ensuring the analyte does not linger on the column.[6]
Q4: Could my HPLC column be the source of the peak tailing?
Yes, the column is a frequent source of peak shape problems.
-
Column Chemistry: If you are analyzing basic compounds like this compound, using a modern, high-purity silica column that is end-capped is highly recommended.[1][7] End-capping chemically bonds a small silane molecule (like trimethylsilyl) to the free silanol groups, effectively shielding them and preventing secondary interactions.[3][7]
-
Column Degradation: Over time, columns can degrade. This can lead to the formation of a void at the column inlet or a partially blocked inlet frit .[3][4] These physical issues disrupt the flow path and cause band broadening and tailing, which typically affects all peaks in the chromatogram.[7][11] If you suspect column degradation, replacing the column is the most reliable solution.[4]
Q5: What should I investigate if all the peaks in my chromatogram are tailing?
If every peak is tailing, the problem is likely systemic or physical, rather than chemical.[7][8]
-
Extra-Column Dead Volume: This is a primary suspect. Dead volume refers to any empty space in the flow path outside of the column itself, such as overly long or wide-ID connection tubing, or poorly made fittings between the injector, column, and detector.[1][6][7] This extra space allows the sample band to spread out, causing tailing and broadening.[5][11] Ensure all tubing is as short and narrow as possible and that all fittings are properly seated.
-
Column Failure: A significant void at the head of the column or severe contamination of the inlet frit will affect all peaks.[4] This can be confirmed by substituting the column with a new one.[3][4]
Q6: Can my sample preparation or injection parameters cause peak tailing?
Absolutely. The way the sample is prepared and introduced to the system can significantly impact peak shape.
-
Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase.[6][12] This leads to a portion of the analyte traveling through the column more quickly, resulting in a distorted peak with a tail.[13] The solution is to dilute the sample or reduce the injection volume.[6][12]
-
Sample Solvent Mismatch: The solvent used to dissolve the sample (the diluent) should be as close in composition to the initial mobile phase as possible, or weaker.[6] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 20% acetonitrile), it can cause the sample band to spread improperly at the column head, leading to peak distortion.[6][8][13]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Quantitative Parameter Optimization
The table below summarizes key parameters and recommended starting points for optimizing the HPLC analysis of this compound to resolve peak tailing.
| Parameter | Recommended Setting / Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions with basic analytes.[3][7] |
| Buffer System | 10-50 mM Phosphate or Acetate | Maintains a stable pH to ensure consistent retention times and peak shapes.[6][7] Higher concentrations can increase ionic strength and further mask silanol interactions.[7] |
| Column Chemistry | End-capped, Base-Deactivated Silica (BDS), or Polar-Embedded C18 | Utilizes a stationary phase specifically designed to shield or eliminate residual silanols, providing better peak shape for basic compounds.[1][6][7] |
| Sample Diluent | Match initial mobile phase composition | Prevents peak distortion caused by injecting a sample in a solvent that is significantly stronger than the mobile phase.[6][8] |
| Analyte Concentration | Within the column's linear range | Avoids column overload, which can saturate the stationary phase and cause significant tailing.[6][13] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This procedure is used to remove strongly retained contaminants from the column that may be causing peak shape issues or high backpressure.
Important: Always disconnect the column from the detector before flushing to prevent contamination of the detector cell.
-
Initial Setup: Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Disconnect Detector: Disconnect the column outlet from the detector and direct the flow to a waste container.
-
Reverse Column: Disconnect the column from the injector and reconnect it in the reverse direction. This helps flush contaminants from the inlet frit.
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if compatible with the stationary phase).
-
Strong Solvent Wash: Sequentially flush the column with 20-30 column volumes of a series of miscible, strong organic solvents. A common sequence for a reversed-phase column is:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return to Mobile Phase: Gradually re-introduce the mobile phase by flushing in reverse order of solvent strength (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-equilibrate: Reconnect the column in the correct orientation, connect it to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase pH Optimization Study
This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Prepare Stock Solutions:
-
Prepare the organic phase (e.g., 100% Acetonitrile).
-
Prepare an aqueous buffer stock (e.g., 100 mM Ammonium Acetate).
-
-
Prepare Mobile Phases: Create a series of mobile phases with a fixed organic-to-aqueous ratio (e.g., 70:30 Acetonitrile:Buffer). Adjust the pH of the aqueous portion of each mobile phase before mixing. For example:
-
Mobile Phase A: pH adjusted to 4.0
-
Mobile Phase B: pH adjusted to 3.5
-
Mobile Phase C: pH adjusted to 3.0
-
Mobile Phase D: pH adjusted to 2.5
-
-
Systematic Analysis:
-
Equilibrate the HPLC system with Mobile Phase A.
-
Inject a standard solution of this compound.
-
Repeat the equilibration and injection for Mobile Phases B, C, and D.
-
-
Data Analysis: Compare the chromatograms from each run. Calculate the USP Tailing Factor (Tf) for the this compound peak at each pH level. The pH that provides the lowest Tf and best peak shape is optimal.
Protocol 3: Sample Overload Assessment
This protocol determines if peak tailing is caused by injecting too much analyte.
-
Prepare Stock Solution: Prepare a stock solution of this compound at the highest concentration typically analyzed.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution. For example:
-
Sample 1: 100% concentration (original)
-
Sample 2: 50% concentration
-
Sample 3: 20% concentration
-
Sample 4: 10% concentration
-
-
Inject and Analyze: Inject a constant volume of each sample from the dilution series onto the HPLC system.
-
Evaluate Peak Shape: Observe the tailing factor of the this compound peak for each injection. If the tailing factor decreases significantly as the concentration is reduced, the original peak tailing was likely caused by mass overload.[12]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Minimizing Off-Target Effects of Milbemycin A4 Oxime in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Milbemycin A4 oxime in cellular assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action in invertebrates is the potentiation of glutamate-gated and GABA-gated chloride channels, leading to hyperpolarization of neuronal and muscle cell membranes, which results in paralysis and death of the parasite.[1][2] In mammals, it is thought to interact with GABAa receptors, primarily within the central nervous system.[1][3]
Q2: What are the known or potential off-target effects of this compound in mammalian cellular assays?
While specific off-target profiling for this compound is not extensively documented, data from the closely related macrocyclic lactone, ivermectin, suggests potential off-target activities at micromolar concentrations. These may include:
-
Interaction with other neurotransmitter-gated ion channels: In silico analyses of ivermectin suggest potential binding to a range of ion channels, including glycine receptors (GLR), nicotinic acetylcholine receptors (nAChR), and serotonin (5-HT) receptors.[4][5]
-
Perturbation of cell membrane integrity: At higher concentrations, ivermectin has been shown to disrupt the cell membrane bilayer, which can nonspecifically affect the function of membrane-associated proteins.[6][7][8]
-
Induction of cytotoxicity and apoptosis: Studies on avermectins have demonstrated the induction of apoptosis and the production of reactive oxygen species (ROS) in human cell lines.[9] A milbemycin compound has also shown cytotoxic activity against several cancer cell lines.[10]
-
Interaction with P-glycoprotein (P-gp): Milbemycin compounds, including this compound, have been shown to interact with the drug efflux pump P-glycoprotein (ABCB1).[5][11] This can be a confounding factor in cells expressing high levels of this transporter and may lead to drug-drug interactions.[2][12]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-response analysis: Conduct thorough dose-response experiments to determine the optimal concentration range that elicits the desired on-target effect without causing significant cytotoxicity.
-
Use of appropriate controls: Always include vehicle controls (e.g., DMSO) at the same final concentration used for the compound treatment.
-
Orthogonal validation: Confirm key findings using an alternative method, such as a different compound with the same on-target activity or a genetic approach (e.g., siRNA or CRISPR-mediated knockdown/knockout of the intended target).
-
Monitor cell health: Routinely assess cell viability and morphology to identify any signs of cytotoxicity.
Q4: What are the solubility characteristics of this compound, and how can they affect my experiments?
This compound has poor water solubility.[13] It is often dissolved in organic solvents like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the compound can precipitate, leading to inaccurate concentrations and inconsistent results. It is essential to ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell health.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Treated Cells
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | The observed cytotoxicity may be due to the compound interacting with unintended cellular targets. |
| Solution: 1. Perform a dose-response curve to determine the concentration at which toxicity occurs. 2. Compare the cytotoxic concentration to the concentration required for the on-target effect. 3. If the therapeutic window is narrow, consider using a lower, non-toxic concentration for a longer duration. 4. Validate the on-target effect using a structurally different compound that targets the same pathway. | |
| Compound precipitation | The compound may be precipitating out of solution at the tested concentration, and the precipitate could be causing physical stress or a concentrated localized dose to the cells. |
| Solution: 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Refer to the "Issue 3: Compound Solubility and Precipitation" section for detailed troubleshooting. | |
| Vehicle (DMSO) toxicity | The final concentration of the solvent (e.g., DMSO) may be too high and causing cellular stress. |
| Solution: 1. Ensure the final DMSO concentration in the cell culture medium is below 0.5% (and ideally below 0.1%). 2. Always include a vehicle control with the same final DMSO concentration as the compound-treated wells. |
Issue 2: Lack of Expected On-Target Effect
| Possible Cause | Troubleshooting Step |
| Sub-optimal compound concentration | The concentration of this compound may be too low to effectively engage its target. |
| Solution: 1. Perform a dose-response experiment to identify the optimal concentration for the desired effect. 2. Ensure the compound is fully dissolved in the culture medium. | |
| Compound degradation | The compound may be unstable in the cell culture medium over the course of the experiment. |
| Solution: 1. Check the stability of the compound in your specific culture medium at 37°C over time. 2. Consider replenishing the medium with fresh compound during long-term experiments. | |
| Cellular context | The target may not be expressed or may be non-functional in the cell line being used. |
| Solution: 1. Confirm the expression of the target protein in your cell line using techniques like Western blotting or qPCR. 2. Use a positive control compound known to be active in your cell line and assay. | |
| P-glycoprotein efflux | If your cells express high levels of P-glycoprotein, the compound may be actively transported out of the cells, preventing it from reaching its intracellular target. |
| Solution: 1. Check the expression level of P-gp (ABCB1) in your cell line. 2. If P-gp expression is high, consider using a P-gp inhibitor (e.g., verapamil) as a control to see if it potentiates the effect of this compound. |
Issue 3: Compound Solubility and Precipitation
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | This compound is poorly soluble in water and can precipitate when diluted from a DMSO stock into an aqueous medium. |
| Solution: 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Make serial dilutions in DMSO to an intermediate concentration before the final dilution into the aqueous medium. 3. When making the final dilution, add the DMSO stock to the pre-warmed aqueous medium while vortexing to ensure rapid and even dispersion. 4. Avoid using a final DMSO concentration above 0.5%. | |
| Supersaturation | The final concentration in the assay medium is above the solubility limit of the compound. |
| Solution: 1. Determine the maximum soluble concentration of the compound in your cell culture medium. 2. If higher concentrations are needed, consider using solubility-enhancing agents like cyclodextrins, but validate their compatibility with your assay. |
Quantitative Data Summary
Table 1: Reported Cytotoxic Activity of a Milbemycin Compound in Various Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| MHCC97H | Human liver cancer | 21.96 ± 1.45 | [10] |
| SK-Hep1 | Human liver cancer | 22.18 ± 0.55 | [10] |
| CNE1 | Human nasopharyngeal carcinoma | 19.42 ± 0.71 | [10] |
| B16 | Mouse melanoma | 18.61 ± 1.68 | [10] |
| LOVO | Human colon cancer | 18.62 ± 0.67 | [10] |
| A549 | Human lung adenocarcinoma | 18.52 ± 0.64 | [10] |
Table 2: Potential Off-Target Interactions of Macrocyclic Lactones (based on data for Ivermectin)
| Potential Off-Target Class | Specific Examples | Potential Effect | Citation |
| Neurotransmitter-gated ion channels | Glycine receptors (GLR), Nicotinic acetylcholine receptors (nAChR), Serotonin (5-HT) receptors | Altered neuronal signaling | [4][5] |
| Cell membrane | Lipid bilayer | Disruption of membrane integrity, altered function of membrane proteins | [6][7][8] |
| Drug transporters | P-glycoprotein (P-gp/ABCB1) | Inhibition of efflux activity, potential for drug-drug interactions | [5][11] |
| Cellular processes | Apoptosis, Reactive Oxygen Species (ROS) production | Induction of programmed cell death and oxidative stress | [9][13] |
Disclaimer: The off-target profile for ivermectin is presented here as a guide for potential off-target effects of this compound due to their structural and mechanistic similarities. Researchers should empirically validate any suspected off-target effects for this compound in their specific experimental system.
Detailed Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cell Viability and Membrane Integrity using Calcein AM and Ethidium Homodimer-1
Objective: To distinguish between live and dead cells and assess plasma membrane integrity following treatment with this compound.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
This compound
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (FITC for Calcein, and TRITC or Texas Red for EthD-1)
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Staining Solution Preparation: Prepare a fresh staining solution containing Calcein AM (final concentration ~2 µM) and EthD-1 (final concentration ~4 µM) in PBS.
-
Cell Staining: Wash the cells once with PBS. Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells with compromised membranes will fluoresce red (EthD-1).
-
Quantification: Quantify the number of live and dead cells in multiple fields of view for each treatment condition.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces the production of intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control for the desired time.
-
H2DCFDA Loading: Wash the cells with warm PBS. Add H2DCFDA diluted in serum-free medium to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C.
-
Wash: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them on a flow cytometer using the FITC channel.
-
Plate Reader: Measure the fluorescence in a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Interpretation: An increase in fluorescence intensity in the treated cells compared to the vehicle control indicates an increase in intracellular ROS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A milbemycin compound isolated from Streptomyces Sp. FJS31-2 with cytotoxicity and reversal of cisplatin resistance activity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of macrocyclic lactones with a Dirofilaria immitis P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. toku-e.com [toku-e.com]
Stability testing of Milbemycin A4 oxime in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Milbemycin A4 oxime in different solvents and at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary degradation pathways include hydrolysis under both acidic and basic conditions, and oxidation.[1][2][3] Studies have shown significant degradation when exposed to acids and bases.[4] Some degradation is also observed under oxidative stress, for instance, in the presence of hydrogen peroxide.[1][2][3] It is relatively stable under neutral pH, and when exposed to heat and light.[4] A comprehensive forced degradation study has identified up to twelve major degradation products under various stress conditions.[1][2][3]
Q2: Which solvents are suitable for dissolving and storing this compound?
A2: this compound is soluble in a range of organic solvents. For creating stock solutions, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used. However, for long-term storage, it is crucial to consider the stability in these solvents. While specific long-term stability data in these solvents is limited, it is generally recommended to store stock solutions at -20°C or lower to minimize degradation. For aqueous solutions, it is advisable to prepare them fresh as their stability can be limited.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, storage at -20°C is recommended to ensure long-term stability. Solutions of this compound in organic solvents should also be stored at -20°C or below and protected from light. Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh before use.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound.[4][5][6] Such a method should be able to separate the intact drug from its degradation products. Key parameters to monitor are the decrease in the peak area of this compound and the appearance and increase of peaks corresponding to degradation products over time.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to improve peak symmetry. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump or detector. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and purge the pump. |
| Appearance of extraneous peaks | 1. Contamination of the sample, solvent, or HPLC system. 2. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and clean the injection port and loop. 2. Keep the autosampler temperature low and analyze samples promptly after preparation. |
| Poor separation of degradation products | 1. The analytical method is not stability-indicating. 2. Inadequate mobile phase composition or gradient. | 1. Develop or adopt a validated stability-indicating HPLC method.[4][5] 2. Optimize the mobile phase composition, gradient slope, or switch to a different column chemistry. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on qualitative data from forced degradation studies. Note: This information is illustrative and not based on comprehensive quantitative studies. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Stability of this compound in Different Solvents at Room Temperature (Approx. 25°C)
| Solvent | Expected Stability | Comments |
| Acetonitrile | Moderate | Generally a good solvent for short-term storage. |
| Methanol | Moderate | Similar to acetonitrile, suitable for short-term use. |
| Ethanol | Moderate | Often used for stock solutions. |
| DMSO | Low to Moderate | Can be prone to degradation over longer periods. |
| Aqueous Buffers (pH dependent) | Low | Highly dependent on pH; significant degradation in acidic and basic conditions.[4] |
Table 2: Stability of this compound under Different Temperature Conditions
| Temperature | Condition | Expected Stability |
| -20°C | Solid / Organic Solution | High (Recommended for long-term storage) |
| 4°C | Solid / Organic Solution | Moderate to High |
| 25°C (Room Temperature) | Solid / Organic Solution | Low to Moderate |
| 40°C and above | Solid / Organic Solution | Low (Accelerated degradation expected) |
Experimental Protocols
Protocol for a Typical Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent at a given temperature.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
HPLC-grade mobile phase solvents
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Stability-indicating HPLC column (e.g., C18)
-
Temperature-controlled storage chamber (e.g., incubator, refrigerator)
2. Preparation of Stock and Sample Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare replicate sample solutions at the desired final concentration for the stability study.
3. Stability Study Execution:
-
Time Point Zero (T0): Immediately after preparation, analyze the sample solutions using the validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Storage: Store the remaining sample solutions in tightly sealed, light-protected containers in the temperature-controlled chamber.
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each replicate sample and analyze it by HPLC.
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. An example method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T0.
-
Monitor the formation of any degradation products by observing new peaks in the chromatograms.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Mandatory Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study of this compound.
Logical Relationship of Factors Affecting Stability
Caption: Key factors influencing the degradation of this compound.
References
- 1. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. scilit.com [scilit.com]
Identifying and characterizing impurities in Milbemycin A4 oxime bulk drug
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in Milbemycin A4 oxime bulk drug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
This compound is a key component of the semi-synthetic macrocyclic lactone, Milbemycin oxime, used as a broad-spectrum antiparasitic agent in veterinary medicine.[1][2][3] It is produced through the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by chemical modification (oxidation and oximation) of the naturally occurring Milbemycin A3 and A4.[3]
Impurities in this compound can arise from several sources, including the fermentation process, subsequent chemical synthesis steps, and degradation.[4][5] Common impurities can be categorized as:
-
Process-Related Impurities: These include isomers and analogues of this compound that are formed during production. Examples include 14-desmethyl-14-ethyl-MO A4, 24-desmethyl-24-ethyl-MO A4, and 12-desmethyl-12-ethyl-MO A4.[4][6] Other process-related impurities may include residual starting materials or intermediates from the semi-synthetic process.[7]
-
Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4] An example of a degradation product is 3,4-dihyroperoxide MO A4, which can be formed under oxidative stress.[4]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[3][8]
Q2: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for the control of impurities in new drug substances.[5] These guidelines typically require the identification and characterization of any impurity present at a level of 0.1% or greater.[5] For veterinary medicines, the VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines are also relevant.[4][9]
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
The most commonly employed analytical techniques for the analysis of this compound and its impurities are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is a robust method for separating and quantifying this compound from its impurities.[9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is highly sensitive and specific, making it ideal for the identification and structural elucidation of unknown impurities, even at low levels.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.[4][6][15]
Troubleshooting Guides
Scenario 1: An unknown peak is observed in the HPLC chromatogram of a this compound bulk drug sample.
-
Question: How do I identify the unknown peak?
-
Answer:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly by checking the retention time, peak shape, and resolution of the main this compound peak against a reference standard.
-
Spiking Study: Spike the sample with known impurities or related compounds if available. An increase in the peak area of the unknown peak upon spiking with a known compound can confirm its identity.
-
LC-MS/MS Analysis: If the impurity remains unidentified, subject the sample to LC-MS/MS analysis. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help in its structural elucidation.[15]
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help to determine if the unknown peak is a degradation product.[4] If the peak area of the unknown increases under specific stress conditions, it provides clues about its nature and formation pathway.
-
Scenario 2: Poor resolution between this compound and a known impurity peak.
-
Question: How can I improve the separation of co-eluting peaks?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A small change in the mobile phase composition can significantly impact resolution.[16][13]
-
Change the Column: If optimizing the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[9][10]
-
Adjust pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the aqueous component of the mobile phase can alter retention times and improve separation.
-
Gradient Elution: If isocratic elution is being used, switching to a gradient elution method can often improve the separation of complex mixtures.[10]
-
Quantitative Data Summary
Table 1: Common Impurities in Milbemycin Oxime
| Impurity Name | Common Name/Type | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| Milbemycin A3 Oxime | Process-Related | Fermentation | C₃₁H₄₃NO₇ | 541.69 |
| Milbemycin EP Impurity E | Process-Related | Synthesis | C₃₂H₄₄O₇ | 540.70 |
| Milbemycin EP Impurity G | Process-Related | Fermentation | C₃₃H₄₇NO₇ | 569.74 |
| Milbemycin EP Impurity H | Process-Related | Fermentation | C₃₁H₄₃NO₇ | 541.69 |
| Milbemycin EP Impurity I | Process-Related | Synthesis | C₃₂H₄₅NO₈ | 571.71 |
| 14-desmethyl-14-ethyl-MO A4 | Isomer Impurity | Fermentation/Synthesis | C₃₃H₄₇NO₇ | 569.74 |
| 24-desmethyl-24-ethyl-MO A4 | Isomer Impurity | Fermentation/Synthesis | C₃₃H₄₇NO₇ | 569.74 |
| 12-desmethyl-12-ethyl-MO A4 | Isomer Impurity | Fermentation/Synthesis | C₃₃H₄₇NO₇ | 569.74 |
| 3,4-dihyroperoxide MO A4 | Degradation Product | Oxidation | C₃₂H₄₅NO₉ | 587.71 |
Data compiled from multiple sources.[1][3][4][6]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound bulk drug sample.
-
Dissolve the sample in a suitable diluent (e.g., mobile phase) in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the blank (diluent), reference standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and calculate the percentage of each impurity using the area normalization method.
-
Protocol 2: LC-MS/MS Method for Identification of Unknown Impurities
This protocol provides a starting point for the identification of unknown impurities.
-
Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Use the same HPLC method as described in Protocol 1 or a compatible method for LC-MS. If using a non-volatile buffer in the HPLC method, it must be replaced with a volatile buffer (e.g., ammonium acetate or ammonium formate).[16][13] A mobile phase of acetonitrile and 5 mM ammonium acetate (85:15 v/v) has been reported.[16][13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Scan Mode: Full scan MS and product ion scan (MS/MS).
-
Collision Energy: Optimize to obtain informative fragment ions.
-
-
Procedure:
-
Inject the sample solution into the LC-MS/MS system.
-
Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.
-
Perform product ion scans on the unknown impurity peaks to obtain fragmentation patterns.
-
Use the accurate mass measurement and fragmentation data to propose a structure for the unknown impurity.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]
- 8. go-jsb.co.uk [go-jsb.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. ijirt.org [ijirt.org]
- 13. academic.oup.com [academic.oup.com]
- 14. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Efficacy of Milbemycin A4 Oxime and Ivermectin Against Dirofilaria immitis
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the efficacy of two widely used macrocyclic lactones, Milbemycin A4 oxime and ivermectin, in the prevention and treatment of heartworm disease (Dirofilaria immitis) in canines. The information presented is collated from various experimental studies to aid in research and development of novel anthelmintics.
Mechanism of Action
Both this compound and ivermectin belong to the macrocyclic lactone class of anthelmintics and share a similar primary mechanism of action.[1] They act as potent agonists of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.[2] Additionally, they can interact with gamma-aminobutyric acid (GABA)-gated chloride channels, further disrupting neurotransmission.[2]
Mechanism of action for macrocyclic lactones.
Preventative Efficacy
The primary use of both this compound and ivermectin is for the monthly prevention of heartworm disease. Their efficacy is directed against the third (L3) and fourth (L4) larval stages of D. immitis.
Data on Preventative Efficacy
| Study Reference | Drug | Dose | Efficacy Against L3/L4 Larvae |
| Snyder et al. (2011)[3] | Ivermectin | 6 µg/kg | 99.3% |
| Snyder et al. (2011)[3] | Milbemycin oxime | 500 µg/kg | 99.3% |
| McCall et al. (1996)[4][5] | Ivermectin | 6 µg/kg | 97.7% (when treatment started 3 months post-infection) |
| McCall et al. (1996)[4][5] | Milbemycin oxime | 500 µg/kg | 96.8% (when treatment started 3 months post-infection) |
Experimental Protocol: Snyder et al. (2011)[3]
This study was a placebo-controlled, blinded laboratory clinical trial. Forty-two heartworm-free dogs were experimentally inoculated with a recent heartworm field isolate. The dogs were randomly allocated to one of three treatment groups (n=14 per group): untreated control, oral ivermectin, or oral milbemycin oxime. Dogs were inoculated with 50 D. immitis third-stage larvae 30 days before dosing. Necropsy was performed on day 123 after treatment to enumerate adult heartworms.
Workflow of the Snyder et al. (2011) preventative efficacy study.
Adulticidal and Microfilaricidal Efficacy
While primarily used as preventatives, macrocyclic lactones exhibit some efficacy against adult worms and microfilariae, particularly with long-term administration.
Data on Adult Worm and Microfilariae Reduction
| Study Reference | Drug | Dose | Efficacy |
| McCall et al. (1996)[4][5] | Ivermectin | 6 µg/kg (monthly for 12 months) | 95.1% reduction in adult worms (treatment started 4 months post-infection) |
| McCall et al. (1996)[4][5] | Milbemycin oxime | 500 µg/kg (monthly for 12 months) | 41.4% reduction in adult worms (treatment started 4 months post-infection) |
| Bowman et al. (1992)[1] | Ivermectin | 6 µg/kg (monthly) | Gradual decline in microfilariae |
| Bowman et al. (1992)[1] | Milbemycin oxime | 500 µg/kg (monthly) | Precipitous drop in microfilariae after the first treatment |
Experimental Protocol: McCall et al. (1996)[4][5]
In this study, 21 heartworm-naive Beagles were each given 50 infective larvae of Dirofilaria immitis by subcutaneous inoculation. The dogs were divided into a non-medicated control group (n=5) and treatment groups. Two groups of five dogs received either ivermectin at 6 µg/kg or milbemycin oxime at 500 µg/kg for 12 months, beginning at 4 months post-infection. Two other groups of three dogs received the same treatments for 13 months, starting at 3 months post-infection. Blood was collected monthly to examine for microfilariae and antigen. The dogs were euthanized at 16 months post-infection for adult worm recovery.
Workflow of the McCall et al. (1996) efficacy study.
Conclusion
Both this compound and ivermectin are highly effective as monthly prophylactics against Dirofilaria immitis when administered according to labeled dosages.[3] Experimental data suggests that when monthly administration is initiated 3 months post-infection, both drugs show comparable high efficacy in preventing the development of adult heartworms.[4][5] However, when treatment is delayed to 4 months post-infection, ivermectin demonstrates significantly greater efficacy in reducing adult worm counts compared to milbemycin oxime.[4][5] In terms of microfilaricidal activity, milbemycin oxime appears to have a more rapid effect, causing a sharp decrease in circulating microfilariae, whereas ivermectin leads to a more gradual reduction.[1] The choice between these two macrocyclic lactones may depend on the specific clinical scenario, including the likelihood of a lapse in preventative administration.
References
- 1. delawarevalleyacademyvm.org [delawarevalleyacademyvm.org]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs. | Semantic Scholar [semanticscholar.org]
In vitro comparison of Milbemycin A4 oxime and moxidectin against resistant nematodes
A Comparative Guide for Researchers in Anthelmintic Drug Development
The escalating challenge of anthelmintic resistance in parasitic nematodes necessitates a deeper understanding of the comparative efficacy of existing and novel compounds. This guide provides a detailed in vitro comparison of two prominent macrocyclic lactones, Milbemycin A4 oxime and moxidectin, against resistant nematode strains. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy Data
Direct in vitro comparative studies detailing metrics such as IC50 or LC50 for this compound and moxidectin against the same multi-resistant nematode strains are not extensively available in public literature. However, existing research provides valuable insights into their relative performance, primarily through in vivo studies and comparisons with other macrocyclic lactones like ivermectin. Moxidectin has consistently demonstrated higher potency and efficacy against a variety of ivermectin-resistant nematode isolates.[1][2][3][4][5] While milbemycin oxime is a potent anthelmintic, moxidectin often retains greater activity against strains that have developed resistance to other macrocyclic lactones.[6][7]
| Drug | Nematode Species | Resistance Profile | Assay Type | Key Findings |
| Moxidectin | Haemonchus contortus | Ivermectin-resistant | In vivo | 99.9% efficacy at 0.2 mg/kg and 100% at 0.4 mg/kg, compared to 38.8% and 53.1% for ivermectin at 0.4 and 0.8 mg/kg, respectively.[2] |
| Moxidectin | Haemonchus contortus | Ivermectin, Benzimidazole, and Salicylanilide resistant | In vivo | 99.98% efficacy, while ivermectin showed only 29.1% efficacy.[4] |
| Moxidectin | Cooperia oncophora | Ivermectin-resistant | In vivo | 95% reduction in fecal egg count, whereas ivermectin showed a 65% reduction.[5] |
| Moxidectin | Cooperia oncophora | Ivermectin-resistant | In vivo | 74% efficacy for moxidectin pour-on, compared to 1-10% for ivermectin injectable and 21-31% for ivermectin pour-on.[8] |
| Milbemycin Oxime | Dirofilaria immitis | Macrocyclic lactone-resistant | In vivo | Efficacy of 52.5% against the JYD-34 resistant strain, while topical moxidectin showed 100% efficacy.[7] |
Mechanisms of Action and Resistance
Both this compound and moxidectin are endectocides belonging to the milbemycin subfamily of macrocyclic lactones.[1] Their primary mode of action is the disruption of neurotransmission in nematodes.
Primary Target: Glutamate-Gated Chloride Channels (GluCls)
These drugs bind to and potentiate the activity of glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of nematodes.[9][10] This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. The result is a flaccid paralysis of the nematode, leading to its expulsion from the host.[9] GluCls are ideal targets for anthelmintics as they are unique to invertebrates, minimizing off-target effects in vertebrate hosts.[11]
Mechanisms of Resistance
Nematode resistance to macrocyclic lactones is a complex phenomenon involving several mechanisms. One of the primary mechanisms is the alteration of the drug target, the GluCls. Mutations in the genes encoding for GluCl subunits can reduce the binding affinity of milbemycin oxime and moxidectin, thereby diminishing their efficacy.
Another significant resistance mechanism involves the overexpression of drug efflux pumps, such as P-glycoproteins (P-gps).[12][13] These ATP-binding cassette (ABC) transporters are located in the cell membrane and actively pump xenobiotics, including anthelmintics, out of the nematode's cells.[14] This reduces the intracellular concentration of the drug at its target site, allowing the nematode to survive otherwise lethal doses. Moxidectin is thought to be a poorer substrate for P-gps compared to some other macrocyclic lactones, which may contribute to its retained efficacy against certain resistant strains.
Experimental Protocols
Standardized in vitro assays are crucial for determining the resistance status of nematode populations and for the preclinical evaluation of anthelmintic candidates. The following are detailed protocols for two commonly used assays.
1. Larval Development Test (LDT)
The Larval Development Test (LDT) assesses the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of an anthelmintic.
-
Objective: To determine the concentration of the test compound that inhibits 50% (LC50) of larval development.
-
Materials:
-
Fresh fecal samples from infected animals.
-
Nematode egg isolation solutions (e.g., saturated salt solution).
-
96-well microtiter plates.
-
Nutrient medium (e.g., Earle's balanced salt solution with yeast extract).[15]
-
Test compounds (this compound, moxidectin) and control (solvent).
-
Fungicide to prevent fungal growth.
-
Incubator (25-27°C).
-
Inverted microscope.
-
-
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a flotation method.
-
Egg Suspension: Prepare a clean suspension of eggs and determine the concentration. Adjust the suspension to approximately 60-80 eggs per 50 µL.[16]
-
Plate Preparation: Add 50 µL of the egg suspension to each well of a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of this compound and moxidectin. Add 50 µL of each drug dilution to the respective wells. Include solvent-only control wells.
-
Incubation: Add 100 µL of nutrient medium to each well. Seal the plate and incubate at 25-27°C for 7 days.[17]
-
Larval Counting: After incubation, count the number of developed L3 larvae in each well using an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the control. Determine the LC50 value using a suitable statistical model (e.g., probit analysis).[18]
-
2. Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) evaluates the effect of anthelmintics on the motility of L3 larvae by measuring their ability to migrate through a fine mesh.
-
Objective: To determine the concentration of the test compound that inhibits the migration of 50% (EC50) of the larvae.
-
Materials:
-
Procedure:
-
Larval Preparation: Obtain L3 larvae from fecal cultures and prepare a suspension of a known concentration.
-
Incubation with Drug: In a 96-well plate, incubate a set number of L3 larvae (e.g., 100-200) with serial dilutions of this compound and moxidectin for a specified period (e.g., 2-3 hours).[19]
-
Migration Setup: Place the migration chambers over the wells of a clean 96-well plate.
-
Larval Transfer: Transfer the larvae from the incubation plate to the top of the mesh in the migration chambers.
-
Migration: Fill the wells of the bottom plate with a chemoattractant (e.g., water or saline) and incubate to allow the larvae to migrate through the mesh. The incubation period is typically 2-3 hours.[20]
-
Counting: Count the number of larvae that have successfully migrated into the bottom wells.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration compared to the control. Determine the EC50 value.[6]
-
Conclusion
While direct in vitro comparative data for this compound and moxidectin against resistant nematodes is limited, the available evidence, primarily from in vivo studies, suggests that moxidectin often exhibits superior efficacy against strains resistant to other macrocyclic lactones. Both compounds share a primary mechanism of action targeting glutamate-gated chloride channels, with resistance mediated by target site alterations and increased drug efflux by P-glycoproteins. The provided experimental protocols for the Larval Development Test and Larval Migration Inhibition Assay offer standardized methods for further in vitro investigation. Future research should focus on direct head-to-head in vitro comparisons of these two important milbemycins against a panel of well-characterized resistant nematode strains to provide a clearer quantitative assessment of their relative potencies.
References
- 1. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxidectin remains efficacious against ivermectin-resistant Haemonchus contortus: comparative pharmacological assessment of single and double dose-responses [ri.conicet.gov.ar]
- 4. Efficacy of moxidectin against a strain of Haemonchus contortus resistant to ivermectin, a benzimidazole and a salicylanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of Cooperia to ivermectin treatments in grazing cattle of the Humid Pampa, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring macrocyclic lactone resistance in Cooperia oncophora on a Belgian cattle farm during four consecutive years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 8. Characterisation of macrocyclic lactone resistance in two field-derived isolates of Cooperia oncophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of glutamate-gated chloride channel subunits in the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoproteins in anthelmintic safety, efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 17. Evaluation of a larval development assay (DrenchRite) for the detection of anthelmintic resistance in cyathostomin nematodes of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 19. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]
- 20. researchgate.net [researchgate.net]
Cross-Resistance Between Milbemycin A4 Oxime and Other Macrocyclic Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Milbemycin A4 oxime and other macrocyclic lactones (MLs), with a focus on cross-resistance in parasitic nematodes. The information presented is supported by experimental data to aid in research and development efforts aimed at overcoming anthelmintic resistance.
Introduction to Macrocyclic Lactones and Resistance
Macrocyclic lactones, including the subfamilies of avermectins (e.g., ivermectin, selamectin) and milbemycins (e.g., milbemycin oxime, moxidectin), are a cornerstone of parasite control in both veterinary and human medicine. Their primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. However, the extensive use of these compounds has led to the emergence of resistance in various parasite populations, posing a significant threat to their continued efficacy. Cross-resistance, where resistance to one ML confers resistance to others, is a major concern.
Milbemycin oxime, a widely used anthelmintic, is a mixture of approximately 80% this compound and 20% milbemycin A3 oxime. Understanding its performance against resistant parasite strains and in comparison to other MLs is crucial for effective parasite control strategies.
Comparative Efficacy Data
The following tables summarize key quantitative data from studies investigating the efficacy of milbemycin oxime and other macrocyclic lactones against both susceptible and resistant strains of parasitic nematodes.
Table 1: Efficacy of Macrocyclic Lactones Against a Resistant Strain (JYD-34) of Dirofilaria immitis in Dogs
| Macrocyclic Lactone | Formulation | Efficacy (%) | Geometric Mean Worm Count |
| Milbemycin Oxime /Spinosad | Tablet | 52.2 | 8.8 |
| Ivermectin/Pyrantel Pamoate | Chewable Tablet | 29.0 | 13.1 |
| Selamectin | Topical Solution | 28.8 | 13.1 |
| Imidacloprid/Moxidectin | Topical Solution | 100 | 0 |
| Control (untreated) | - | 0 | 18.4 |
Data from a study where dogs were experimentally infected with the JYD-34 resistant strain of D. immitis. Efficacy was determined by the reduction in adult worm counts compared to the untreated control group.[1]
Table 2: Comparative Efficacy of Moxidectin, Ivermectin, and Milbemycin Oxime Against Resistant Dirofilaria immitis Strains in Laboratory Studies
| Macrocyclic Lactone | Formulation | Preventive Efficacy (%) |
| Moxidectin | Oral | 95.9 - 99.3 |
| Moxidectin | Extended-Release Injectable | 98.3 - 100 |
| Ivermectin | Oral | 8.5 - 63.9 |
| Milbemycin Oxime | Oral | 10.5 - 37.7 |
This table summarizes the range of preventive efficacy observed across multiple studies against various resistant D. immitis strains.[2]
Table 3: Efficacy of Ivermectin and Milbemycin Oxime Against a 4-Month-Old Dirofilaria immitis Infection in Dogs
| Treatment | Reduction in Adult Worm Count (%) |
| Ivermectin | 95.1 |
| Milbemycin Oxime | 41.4 |
This study evaluated the "reach-back" effect of monthly administration for one year, initiated four months after experimental infection.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are summaries of key experimental protocols cited in the literature.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used in vivo method to assess anthelmintic efficacy by comparing fecal egg counts before and after treatment.
Objective: To determine the percentage reduction in nematode egg output following anthelmintic treatment.
Procedure:
-
Animal Selection: Select a group of animals (typically 10-15 per treatment group) with naturally or experimentally induced infections and a pre-treatment mean fecal egg count of at least 150 eggs per gram (EPG).
-
Pre-treatment Sampling: Collect individual fecal samples from each animal on Day 0, prior to treatment.
-
Treatment Administration: Administer the anthelmintic to the treatment group(s) according to the manufacturer's recommendations. An untreated control group should be maintained.
-
Post-treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (e.g., 10-14 days for most macrocyclic lactones).
-
Fecal Egg Counting: Use a standardized technique, such as the McMaster method, to determine the number of eggs per gram of feces for each sample.
-
Calculation of Reduction: The percentage reduction is calculated using the following formula:
% Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Alternatively, a paired test can be used, comparing the pre- and post-treatment EPG of the same animals.
Interpretation: A reduction of less than 95% and a lower 95% confidence limit of less than 90% is generally indicative of anthelmintic resistance.
Larval Development Assay (LDA)
The LDA is an in vitro test that measures the effect of an anthelmintic on the development of nematode eggs to the third larval stage (L3).
Objective: To determine the concentration of an anthelmintic that inhibits 50% of larvae from developing to the L3 stage (LC50).
Procedure:
-
Egg Recovery: Isolate nematode eggs from fresh fecal samples of infected animals.
-
Assay Setup: In a 96-well plate, add a small number of eggs (e.g., 50-100) to each well containing a growth medium (e.g., agar and nutrients).
-
Drug Dilutions: Add a serial dilution of the test anthelmintics to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates for a period that allows for larval development in the control wells (typically 6-7 days at 25-27°C).
-
Larval Assessment: Stop the development (e.g., with iodine) and count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of development to L3 for each drug concentration. Determine the LC50 value using probit or logit analysis. The resistance ratio (RR) can be calculated as:
RR = LC50 of resistant isolate / LC50 of susceptible isolate
Signaling Pathways and Resistance Mechanisms
The efficacy of and resistance to macrocyclic lactones are governed by complex molecular interactions.
Mechanism of Action of Macrocyclic Lactones
Macrocyclic lactones primarily target glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.
P-glycoprotein Mediated Resistance
One of the key mechanisms of resistance to macrocyclic lactones involves the overexpression of P-glycoproteins (P-gps), which are ATP-binding cassette (ABC) transporters that act as drug efflux pumps.
Conclusion
The available data indicates that cross-resistance among macrocyclic lactones is a significant challenge in parasite control. While milbemycin oxime shows efficacy against some ivermectin-resistant strains of Dirofilaria immitis, its effectiveness can be substantially lower compared to other MLs like moxidectin, particularly against highly resistant isolates. The mechanisms of resistance, primarily involving alterations in drug targets like GluCls and increased drug efflux by P-glycoproteins, are common across the macrocyclic lactone class, explaining the observed cross-resistance.
For researchers and drug development professionals, these findings underscore the need for:
-
The development of novel anthelmintics with different modes of action.
-
The design of strategies to overcome P-glycoprotein-mediated resistance, such as the use of P-gp inhibitors.
-
Continued surveillance and characterization of resistant parasite populations to inform treatment guidelines.
This guide serves as a comparative resource to aid in these critical research and development endeavors. The provided experimental protocols can be adapted for further studies to elucidate the nuances of cross-resistance and to screen for new, effective compounds.
References
- 1. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 3. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Milbemycin A4 Oxime and Selamectin for Flea Control in Companion Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flea control performance of Milbemycin A4 Oxime and Selamectin, focusing on supporting experimental data, detailed methodologies, and the underlying mechanisms of action.
Executive Summary
Both this compound and Selamectin are macrocyclic lactones widely used in veterinary medicine for their antiparasitic properties, including efficacy against fleas (Ctenocephalides felis). Selamectin is a well-established topical treatment with extensive data supporting its adulticidal and residual efficacy. Direct, publicly available data on the standalone flea control efficacy of this compound is limited, as it is most commonly formulated in combination with other parasiticides. However, studies on these combination products provide insights into its potential contribution to flea management. Both compounds target the nervous system of invertebrates by modulating chloride ion channels, leading to paralysis and death of the flea.
Data Presentation: Efficacy Against Ctenocephalides felis
The following tables summarize the available quantitative data on the efficacy of Selamectin and a combination product containing Milbemycin Oxime. It is important to note the absence of direct head-to-head trials in the public domain.
Table 1: Efficacy of Selamectin against Fleas on Dogs and Cats
| Species | Study Type | Treatment | Day of Assessment | Efficacy (%) | Citation |
| Dogs | Multi-centre field study | Selamectin (topical, ≥6 mg/kg) | Day 14 | 92.5 | [1] |
| Day 30 | 90.7 | [1] | |||
| Day 60 | 98.1 | [1] | |||
| Day 90 | 99.1 | [1] | |||
| Cats | Multi-centre field study | Selamectin (topical, ≥6 mg/kg) | Day 14 | 92.8 | [1] |
| Day 30 | 92.7 | [1] | |||
| Day 60 | 97.7 | [1] | |||
| Day 90 | 98.4 | [1] | |||
| Dogs | Controlled laboratory study | Selamectin (topical, ≥6 mg/kg) | Day 7 | ≥98.9 | [2] |
| Day 14 | ≥98.9 | [2] | |||
| Day 21 | ≥98.9 | [2] | |||
| Day 30 | ≥98.0 (vs. C. felis) | [2] | |||
| Cats | Controlled laboratory study | Selamectin (topical, ≥6 mg/kg) | Day 7 | ≥98.9 | [2] |
| Day 14 | ≥98.9 | [2] | |||
| Day 21 | ≥98.9 | [2] | |||
| Day 30 | ≥98.0 | [2] |
Table 2: Efficacy of a Spinosad and Milbemycin Oxime Combination Product against Fleas on Dogs
| Study Type | Treatment | Time Post-Treatment/Infestation | Efficacy (%) | Citation |
| Controlled laboratory study | Spinosad/Milbemycin Oxime (oral) | 24 hours (initial) | 100 | [3][4] |
| 48 hours (initial) | 100 | [3][4] | ||
| 24 hours (Day 28 re-infestation) | 84.7 | [3][4] | ||
| 48 hours (Day 28 re-infestation) | 87.5 | [3][4] |
Note: In this combination product, spinosad is the primary adulticide. The contribution of milbemycin oxime to flea adulticidal activity is not explicitly defined in this study.
Experimental Protocols
The methodologies for evaluating the efficacy of these ectoparasiticides generally adhere to guidelines established by regulatory bodies such as the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) and the U.S. Environmental Protection Agency (EPA).[5][6][7][8][9]
Laboratory Efficacy Study Protocol (Representative)
A common experimental design for assessing the efficacy of a flea control product in a laboratory setting is as follows:
-
Animal Selection: Healthy adult dogs or cats, not treated with any ectoparasiticide for a specified period (e.g., 60-90 days), are selected. Animals are often pre-screened for their ability to maintain a flea infestation.
-
Acclimation and Housing: Animals are individually housed in cages that prevent flea escape and allow for the collection of flea eggs. They are acclimated to the study conditions for a period before the trial begins.
-
Group Allocation: Animals are randomly allocated to a treatment group or a control group.
-
Initial Infestation: On Day -2, each animal is infested with a specific number of unfed adult fleas (e.g., 100 C. felis).[3][4]
-
Treatment Administration: On Day 0, animals in the treatment group receive the investigational product according to the recommended dosage and administration route (e.g., topical application of selamectin, oral administration of milbemycin oxime). The control group may receive a placebo.
-
Flea Counts: At specified time points post-treatment (e.g., 24 and 48 hours), fleas are removed by combing and counted to assess the initial speed of kill.
-
Re-infestation and Residual Efficacy Assessment: To determine the duration of efficacy, animals are re-infested with fleas at regular intervals (e.g., weekly on Days 7, 14, 21, and 28).[3][4] Flea counts are performed at set times after each re-infestation (e.g., 48 hours).
-
Efficacy Calculation: The percentage of flea reduction is calculated for each time point by comparing the mean number of live fleas on the treated group to the mean number on the control group.
Field Efficacy Study Protocol (Representative)
Field studies aim to evaluate product efficacy under real-world conditions:
-
Household and Animal Enrollment: Households with at least one cat or dog with a confirmed active flea infestation are enrolled. All animals in the household are typically included in the study.
-
Treatment: All animals in a household are treated with the investigational product at the recommended dose and interval (e.g., monthly for 3 months).[10]
-
Flea Assessment: Flea counts are conducted on each animal at the beginning of the study (Day 0) and at subsequent intervals (e.g., Days 30, 60, and 90) using a fine-toothed flea comb.[1][10]
-
Clinical Assessment: In cases of flea allergy dermatitis (FAD), clinical signs are often scored at each assessment point.
-
Efficacy Evaluation: The percentage reduction in the geometric mean flea counts from the baseline (Day 0) is calculated for each post-treatment assessment day.[1][10]
Mechanism of Action
Both this compound and Selamectin are macrocyclic lactones that act as agonists at specific ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates.
-
Selamectin , an avermectin, primarily targets glutamate-gated chloride channels (GluCls) .[11] Binding of selamectin to these channels leads to an increased permeability of the cell membrane to chloride ions. The influx of chloride ions causes hyperpolarization of the nerve or muscle cell, inhibiting its function. This results in flaccid paralysis and ultimately the death of the flea.
-
This compound , a milbemycin, also acts on invertebrate-specific glutamate-gated chloride channels and may also potentiate the activity of gamma-aminobutyric acid (GABA)-gated chloride channels . Similar to selamectin, this leads to an influx of chloride ions, hyperpolarization, and subsequent paralysis and death of the parasite.
The selectivity of these compounds for invertebrates is due to the fact that mammals do not have glutamate-gated chloride channels, and the GABA receptors in the mammalian central nervous system have a lower affinity for these compounds and are protected by the blood-brain barrier.
Visualizations
Caption: Mechanism of action of this compound and Selamectin on flea neuronal chloride channels.
Caption: Generalized experimental workflow for a laboratory-based flea efficacy study.
References
- 1. Efficacy and safety of selamectin against fleas on dogs and cats presented as veterinary patients in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of selamectin against adult flea infestations (Ctenocephalides felis felis and Ctenocephalides canis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zoetis [zoetisus.com]
- 4. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. epa.gov [epa.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. dvm360.com [dvm360.com]
- 10. Clinical efficacy of selamectin for the control of fleas on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flea Product Comparison - Mar Vista Animal Medical Center [marvistavet.com]
A Comparative Guide to the Efficacy of Milbemycin A4 Oxime and Doramectin in Filarial Worm Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent macrocyclic lactones, Milbemycin A4 oxime and doramectin, in preclinical filarial worm assays. The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies and to provide foundational data for further drug development.
Executive Summary
This compound and doramectin are both potent anthelmintics with activity against a broad spectrum of nematodes, including filarial worms. While both compounds belong to the macrocyclic lactone class and share a primary mechanism of action, their efficacy can vary depending on the target parasite species and the developmental stage. This guide summarizes key experimental data, details the methodologies used in these assays, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Efficacy Against Filarial Worms
The following tables summarize the quantitative data from a comparative study on the filaricidal activity of this compound and doramectin in Mastomys coucha infected with various filarial species. The data highlights the differential effects of these compounds on microfilariae and adult worms.
Table 1: Effect of a Single Subcutaneous Dose of this compound and Doramectin on Microfilariae of Different Filarial Species. [1]
| Filarial Species | Compound | Dose (mg/kg) | Maximum Reduction of Microfilariae (%) | Time to Maximum Reduction |
| Litomosoides carinii | This compound | 0.5 | ~80% | 1-3 days |
| Doramectin | 0.05 | >99% | <1 day | |
| Acanthocheilonema viteae | This compound | 0.05 | ~90% | 1-3 days |
| Doramectin | 0.005 | >99% | <1 day | |
| Brugia malayi | This compound | 5.0 | Moderate | Gradual decrease |
| Doramectin | 5.0 | Moderate | Gradual decrease | |
| Brugia pahangi | This compound | 5.0 | Moderate | Gradual decrease |
| Doramectin | 5.0 | Moderate | Gradual decrease |
Table 2: Effect of a Single Subcutaneous Dose of this compound and Doramectin on Adult Filarial Worms (42 days post-treatment). [1]
| Filarial Species | Compound | Dose (mg/kg) | Reduction in Adult Worm Count (%) |
| Acanthocheilonema viteae | This compound | 0.05 | <95% |
| Doramectin | 0.05 | <95% | |
| Litomosoides carinii | This compound | 5.0 | Not specified as significant |
| Doramectin | 5.0 | Not specified as significant | |
| Brugia malayi | This compound | 5.0 | Not specified as significant |
| Doramectin | 5.0 | Not specified as significant | |
| Brugia pahangi | This compound | 5.0 | Not specified as significant |
| Doramectin | 5.0 | Not specified as significant |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating or building upon this research.
In Vivo Filarial Worm Efficacy Assay
This protocol outlines the general procedure for assessing the efficacy of anthelmintic compounds against filarial worms in a rodent model.
-
Animal Model and Infection:
-
Select a suitable rodent model, such as the multimammate mouse (Mastomys coucha).
-
Infect the animals with the desired filarial parasite species (e.g., Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, or Brugia pahangi) using infective larvae (L3). The route of infection (e.g., subcutaneous or intraperitoneal) will depend on the parasite species.
-
Allow the infection to establish and become patent, which is confirmed by the presence of microfilariae in the peripheral blood.
-
-
Drug Administration:
-
Prepare the test compounds (this compound, doramectin) and a vehicle control.
-
Administer a single subcutaneous injection of the compounds at the desired dosages.
-
-
Monitoring Microfilaremia:
-
Collect blood samples from the tail vein at various time points post-treatment (e.g., 1, 3, 7, 14, 28, and 42 days).
-
Determine the number of microfilariae per unit volume of blood using a counting chamber (e.g., a Fuchs-Rosenthal chamber).
-
Calculate the percentage reduction in microfilariae compared to the pre-treatment counts and the vehicle-treated control group.
-
-
Assessment of Adult Worm Burden:
-
At the end of the experimental period (e.g., 42 days post-treatment), euthanize the animals.
-
Perform a necropsy to recover adult worms from their specific locations (e.g., pleural cavity for L. carinii, subcutaneous tissues for A. viteae).
-
Count the number of live adult worms.
-
Calculate the percentage reduction in the adult worm burden in the treated groups compared to the control group.
-
In Vitro Filarial Worm Motility Assay
This protocol describes a common method for evaluating the direct effect of compounds on the motility of filarial worms in a controlled laboratory setting.[2]
-
Parasite Preparation:
-
Isolate adult filarial worms or microfilariae from an infected host.
-
Wash the worms in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a specific number of worms (e.g., 1-2 adult worms or 50-100 microfilariae) to each well containing the culture medium.
-
Prepare serial dilutions of the test compounds (this compound, doramectin) in the culture medium.
-
Add the compound dilutions to the wells. Include a positive control (a compound known to inhibit motility) and a negative control (vehicle only).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 atmosphere.
-
Observe and score the motility of the worms at different time points (e.g., 24, 48, 72 hours) using an inverted microscope.
-
-
Data Analysis:
-
Motility can be scored using a semi-quantitative scale (e.g., 0 = no movement, 1 = intermittent, slow movement, 2 = continuous, slow movement, 3 = vigorous movement).
-
Alternatively, automated systems can be used to quantify worm movement.
-
Determine the concentration of the compound that inhibits motility by 50% (IC50).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and doramectin and a typical experimental workflow for their evaluation.
Mechanism of Action of Macrocyclic Lactones
Both this compound and doramectin are macrocyclic lactones that act as positive allosteric modulators of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4][5] They also have effects on GABA (gamma-aminobutyric acid) receptors.[3][6] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis and death of the parasite.
Caption: Mechanism of action for this compound and doramectin.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for the in vivo evaluation of anthelmintic compounds against filarial worms.
Caption: In vivo efficacy testing workflow.
Conclusion
Both this compound and doramectin demonstrate significant efficacy against various filarial worms. Doramectin, an avermectin, generally exhibits a more rapid and potent effect on the microfilariae of Litomosoides carinii and Acanthocheilonema viteae compared to this compound, a milbemycin.[1] The effects of both compounds on the microfilariae of Brugia species are more moderate and gradual.[1] Neither compound showed a strong adulticidal effect against the tested species under the single-dose regimen.[1]
The choice between this compound and doramectin for research purposes will depend on the specific filarial species being targeted, the desired outcome (microfilaricidal vs. adulticidal activity), and the experimental design. This guide provides the necessary data and protocols to make an informed decision for future studies in the field of anthelmintic drug discovery and development.
References
- 1. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, this compound, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacokinetic Showdown: Milbemycin A4 Oxime Versus its Synthetic Analogs
For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful clinical application. This guide provides a comparative analysis of the pharmacokinetics of the widely used anthelmintic, Milbemycin A4 oxime, and its synthetic analogs. Due to a scarcity of publicly available, direct comparative pharmacokinetic data for a broad range of synthetic analogs of this compound, this guide will focus on a detailed pharmacokinetic profile of this compound and will use the closely related semi-synthetic milbemycin, Moxidectin, as a key comparator.
This guide synthesizes experimental data to offer a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles. Detailed experimental protocols and visualizations are provided to support the data and offer a comprehensive understanding of how these crucial pharmacokinetic parameters are determined.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Moxidectin, primarily from studies conducted in dogs, a common model for veterinary drug development. It is important to note that pharmacokinetic parameters can be significantly influenced by the formulation of the drug product.
| Parameter | This compound (Oral Tablet) | This compound (Oral Nanoemulsion) | Moxidectin (Oral) | Moxidectin (Subcutaneous) |
| Tmax (hours) | 2.47 ± 1.90[1] | 0.33 ± 0.13[1] | ~4[2] | 0.88 days[3] |
| Cmax (µg/mL) | 0.33 ± 0.07[1] | 8.87 ± 1.88[1] | Dose-proportional[4] | 8.29 ng/mL[3] |
| t½ (half-life) | 1.6 ± 0.4 days[5] | 21.13 ± 15.74 hours[1] | ~23.3 days[2] | - |
| Bioavailability (F%) | 65.1%[5] | 99.26% ± 12.14%[1] | - | Similar to oral[3] |
| Volume of Distribution (Vd) | ~2.7 L/kg[5] | 2.36 ± 0.73 L/kg (IV)[1] | Large and extensive[2] | - |
| Clearance (Cl) | 41 ± 12 mL/h/kg[5] | 0.13 ± 0.06 mL/kg/h (IV)[1] | Low (80.3 to 93.9 L/day in humans)[4] | - |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, animal breeds, and analytical methodologies.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Dogs (Oral and Intravenous Administration)
A typical pharmacokinetic study in dogs to assess oral bioavailability and characterize the ADME profile involves the following steps:
-
Animal Selection and Acclimatization: Healthy adult dogs (e.g., Beagles) are selected and acclimatized to the laboratory environment. They are typically fasted overnight before drug administration.[6]
-
Drug Administration:
-
Oral (PO): A precisely weighed dose of the drug, often in a capsule or tablet form, is administered orally, followed by a small amount of water to ensure swallowing.[6]
-
Intravenous (IV): For determination of absolute bioavailability, a solution of the drug is administered intravenously, typically into the cephalic vein.[7]
-
-
Blood Sampling: Blood samples are collected from a catheter placed in a vein (e.g., jugular or cephalic vein) at predetermined time points before and after drug administration.[6][8] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[6][9]
-
Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.[10]
Plasma Sample Analysis by LC-MS/MS
The quantification of this compound and its analogs in plasma is a critical step in pharmacokinetic studies. LC-MS/MS is a highly sensitive and specific method for this purpose.
-
Sample Preparation:
-
Protein Precipitation: A common method for extracting the drug from plasma involves protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate the proteins.[11][12]
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be used for sample clean-up and concentration of the analyte.[10]
-
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. The drug is separated from other components in the plasma on a C18 analytical column using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte. Specific precursor-to-product ion transitions for the drug and an internal standard are monitored.[14]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the drug in the plasma samples.[11]
Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
References
- 1. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.beckman.com [media.beckman.com]
- 10. Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Comparative Safety Profiles of Milbemycin A4 Oxime and Other Milbemycins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug safety is paramount. This guide provides a comparative analysis of the safety profiles of Milbemycin A4 oxime and other prominent milbemycins, including moxidectin, selamectin, and ivermectin. The information is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key biological and procedural concepts.
The milbemycins are a class of macrocyclic lactones widely used in veterinary medicine for their potent antiparasitic activity. While they share a common mechanism of action, their safety profiles exhibit subtle but significant differences. This guide aims to delineate these differences to aid in informed decision-making during drug development and research.
Quantitative Safety Data Comparison
The following table summarizes key quantitative safety data for this compound and other selected milbemycins, providing a direct comparison of their acute toxicity and no-observed-adverse-effect levels (NOAEL) in common laboratory animal models.
| Compound | Species | Acute Oral LD50 (mg/kg) | 90-Day Oral NOAEL (mg/kg/day) |
| Milbemycin Oxime | Rat | 863 - 980 | 5 |
| Dog | >200 | 0.5 | |
| Moxidectin | Rat | ~106 | 3.9 |
| Dog | >10 | 0.3 | |
| Selamectin | Rat | >1600 (dermal) | No specific oral NOAEL found |
| Dog | >2000 (dermal) | 10 (topical) | |
| Ivermectin | Rat | ~50 | 0.4 |
| Dog | ~80 | 0.5 |
Adverse Effect Profile in Dogs
Clinical and post-market data reveal varying incidences of adverse effects among the different milbemycins in their target species. This section focuses on the reported adverse effects in dogs.
-
Milbemycin Oxime : Generally well-tolerated at prescribed doses.[1] Reported adverse reactions include depression/lethargy, vomiting, ataxia, anorexia, diarrhea, convulsions, weakness, and hypersalivation.[2] In heartworm-positive dogs with high microfilariae counts, a shock-like reaction can occur due to the rapid death of the microfilariae.[3][4]
-
Moxidectin : Oral formulations may cause vomiting (14.3%) and diarrhea (13.2%).[5] Injectable formulations have been associated with rare instances of anaphylaxis and immune-mediated reactions.[5] Historically, a voluntary recall of an injectable formulation was initiated due to adverse events, including death, which were linked to solvent contamination.[6] A retrospective study of an extended-release injectable formulation found an incidence of acute adverse events of approximately 14.3 events per 10,000 doses, with younger dogs and certain breeds at a higher risk.[7]
-
Selamectin : Side effects are rare but can include hair loss at the application site, vomiting, diarrhea, muscle tremors, and lethargy.[2] Seizures and incoordination are rare side effects reported in dogs.[2] The incidence of serious side effects like seizures and muscle tremors is reported to be less than 0.5%.[8]
-
Ivermectin : At standard heartworm prevention doses, side effects are rare.[9] However, at higher, off-label doses, or in dogs with the MDR1 (ABCB1) gene mutation, neurotoxicity can occur, leading to symptoms such as ataxia, disorientation, tremors, mydriasis (dilated pupils), and seizures.[9][10][11][12]
Mechanism of Action and Toxicity Pathway
Milbemycins exert their antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.
In mammals, GABA receptors are primarily located in the central nervous system (CNS). The blood-brain barrier (BBB), a protective layer of endothelial cells, restricts the entry of large molecules like milbemycins into the CNS. This selective permeability is the basis for the generally high safety margin of these drugs in mammals.
However, certain dog breeds, particularly herding breeds like Collies, Australian Shepherds, and others, may carry a mutation in the multidrug resistance gene 1 (MDR1), now known as the ABCB1 gene. This gene encodes for P-glycoprotein (P-gp), an efflux pump that is a key component of the BBB. A non-functional P-gp allows for higher concentrations of milbemycins to accumulate in the CNS, leading to an increased risk of neurotoxicity.
Below is a diagram illustrating the mechanism of action and the role of the blood-brain barrier.
References
- 1. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 2. Selamectin | VCA Animal Hospitals [vcahospitals.com]
- 3. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Selamectin (Revolution, Revolution Plus, Paradyne) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. Ivermectin for Dogs: Dosages, Side Effects, and More - GoodRx [goodrx.com]
- 10. Ivermectin toxicosis in dogs: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetster.com [vetster.com]
- 12. vetmeds.org [vetmeds.org]
Safety Operating Guide
Proper Disposal of Milbemycin A4 Oxime: A Guide for Laboratory Professionals
The proper disposal of Milbemycin A4 oxime is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Milbemycin oxime is recognized as a hazardous substance, harmful if swallowed or inhaled, and very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, adherence to regulated disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes[3][4].
In the event of a spill, immediately contain the material to prevent it from spreading or entering waterways[3][6]. Use absorbent materials for liquid spills and carefully sweep up solid materials to avoid generating dust[1]. All cleanup materials should be collected and disposed of as hazardous waste[7].
Hazard and Disposal Classification Summary
The following table summarizes the key hazard classifications for this compound, which dictate its disposal requirements.
| Hazard Classification | Description | Regulatory Guideline |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4) and if inhaled (Inhalation, Category 4)[3][4]. | Must be handled as a toxic chemical waste. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1)[1][2][3]. | Prohibited from drain or regular trash disposal. Must not be allowed to enter sewers, surface water, or ground water[2]. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[2]. | Requires disposal as hazardous waste to prevent environmental and health risks. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through a licensed hazardous waste disposal program[7][8]. It is imperative not to dispose of this chemical via standard laboratory drains or as regular trash[2][9][10].
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazard symbols.
-
Segregate it from other laboratory waste streams to prevent incompatible chemical reactions[9][11]. Store it away from oxidizing agents[1].
2. Containment:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container[9]. The container must be kept securely closed except when adding waste[7][12].
-
Ensure the container is suitable for the physical state of the waste (solid or liquid).
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11][12].
-
The SAA must be inspected weekly for any signs of leakage[11].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[12].
-
Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons, or 1 quart for acutely toxic wastes)[12].
5. Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
For containers of acutely hazardous waste, they must be triple-rinsed with a suitable solvent[7].
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[7].
-
After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash[7].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This document is intended as a guide and does not replace institutional or regulatory protocols. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. merck.com [merck.com]
- 7. vumc.org [vumc.org]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Milbemycin A4 Oxime
This guide provides critical safety protocols and logistical plans for the handling and disposal of Milbemycin A4 oxime, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Exposure Limits
This compound is a substance that requires careful handling due to its potential health risks. It is classified as harmful if swallowed or inhaled and may cause genetic defects, cancer, and damage to the unborn child.[1][2][3][4] It can also cause an allergic skin reaction and may irritate the mucous membranes and upper respiratory tract.[2][3][4] Prolonged or repeated exposure can cause damage to organs, particularly the central nervous system.[2]
Occupational Exposure Limits:
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | OEB 2 | [2][5] |
| Time-Weighted Average (TWA) | 0.1 mg/m³ | [2][5][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation. The following table summarizes the required equipment for handling this compound.
| Body Area | Required PPE | Specifications and Conditions for Use |
| Respiratory | NIOSH/MSHA approved respirator | Required when ventilation is inadequate, exposure limits may be exceeded, or when handling powders outside of a contained system.[2][5] A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[2][5] |
| Eye/Face | Safety glasses with side shields or goggles | Mandatory for all handling procedures.[2][5][6][7] |
| Face shield | Required in addition to goggles when there is a significant risk of splashes or generating dusts, mists, or aerosols.[2][3][5][6] | |
| Hands | Chemical-resistant gloves | Gloves must be inspected before use. Wash and dry hands after removing gloves.[2][5][7] |
| Body | Laboratory coat or work uniform | A dedicated lab coat or uniform should be used.[2][5][6] Fire/flame resistant and impervious clothing is also recommended.[7] Contaminated clothing must not be taken out of the workplace and should be washed before reuse.[2][5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for minimizing risk during the handling of this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood, a glove box, or an exhaust booth equipped with a HEPA filter to minimize inhalation exposure.[1]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[2][4][5][6]
-
Pre-Handling Check: Before beginning work, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).[1]
Handling the Compound
-
Avoid Contact: Prevent all direct physical contact with the substance.[1][8]
-
Dust Prevention: Handle the material carefully to avoid the formation of dust and aerosols.[7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area where the compound is handled.[2][3][6]
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[2][3][6]
Storage
-
Conditions: Store the compound in a tightly sealed, properly labeled container.[2][3][7]
-
Location: Keep the container in a dry, well-ventilated, and secure area, preferably locked up.[1][2][3][7] Refrigeration is recommended for storage.[7]
Emergency and Disposal Plan
Spill Response Protocol
-
Evacuate: Clear all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.[4][8]
-
Contain: Prevent the spill from spreading and from entering drains or water systems.[7][8]
-
Clean-up:
-
Use dry clean-up methods. Avoid sweeping dry powder.[8]
-
Gently dampen the spilled material with water to prevent it from becoming airborne.[8]
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste. A vacuum cleaner must be fitted with a HEPA filter.[2][3][8]
-
Decontaminate the spill area, potentially using a sodium hypochlorite solution, and wash thoroughly.[1]
-
Waste Disposal Plan
-
Classification: this compound and any contaminated materials (e.g., gloves, wipes, containers) must be treated as hazardous waste.[8]
-
Collection: Collect all waste in sealed, properly labeled containers.
-
Disposal: Dispose of the waste through a licensed hazardous material disposal company, ensuring compliance with all local, state, and federal regulations.[1][7][8] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[7]
Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
